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2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide Documentation Hub

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  • Product: 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Core Science & Biosynthesis

Foundational

Biological Activity of 2-Fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

This technical guide provides an in-depth analysis of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide , also known as N-(2-fluorobenzoyl)tryptamine . This compound belongs to the class of N-substituted tryptamines , specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide , also known as N-(2-fluorobenzoyl)tryptamine .

This compound belongs to the class of N-substituted tryptamines , specifically the N-benzoyltryptamine scaffold. While naturally occurring tryptamines (like melatonin and serotonin) are critical neurotransmitters, synthetic N-benzoyl derivatives are extensively studied as Melatonin Receptor (MT1/MT2) Ligands , Antimicrobial Agents , and Precursors to β-Carboline Alkaloids .

Part 1: Chemical Identity & Core Pharmacophore

The molecule consists of a tryptamine (indole-ethylamine) core coupled to a 2-fluorobenzoyl moiety via an amide linkage.

  • Systematic Name: 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

  • Common Name: N-(o-Fluorobenzoyl)tryptamine

  • Molecular Formula: C₁₇H₁₅FN₂O

  • Molecular Weight: 282.31 g/mol

  • Key Structural Features:

    • Indole Core: Provides binding affinity to aromatic pockets in GPCRs (e.g., MT1/MT2, 5-HT receptors) via

      
      -
      
      
      
      stacking.
    • Amide Linkage: Mimics the acetyl group of melatonin, acting as a hydrogen bond donor/acceptor critical for receptor activation or antagonism.

    • 2-Fluoro Substituent: An ortho-substitution on the benzene ring. This is a strategic modification in medicinal chemistry to:

      • Restrict Conformation: The steric bulk of the fluorine atom forces the benzoyl ring out of planarity with the amide, potentially locking the bioactive conformation.

      • Block Metabolism: Fluorine at the ortho position prevents metabolic oxidation at this susceptible site.

      • Modulate Lipophilicity: Increases

        
         compared to the unsubstituted benzamide, enhancing blood-brain barrier (BBB) permeability.
        

Part 2: Pharmacology & Mechanism of Action

Melatonin Receptor Modulation (MT1/MT2)

The primary biological target for N-acyl tryptamines is the Melatonin Receptor family (MT1 and MT2).[1][2][3]

  • Mechanism: Melatonin (N-acetyl-5-methoxytryptamine) activates MT1/MT2 receptors to regulate circadian rhythms.[2] Replacing the small N-acetyl group with a bulky N-benzoyl group typically shifts the activity profile.

  • Activity Profile: N-benzoyltryptamines generally act as MT1/MT2 Antagonists or Partial Agonists . The bulky benzoyl group occupies the hydrophobic pocket of the receptor but may prevent the conformational change required for full G-protein activation (Gi/cAMP pathway).

  • Role of 2-Fluoro: The 2-fluoro substituent introduces steric clash that can further reduce efficacy, making this compound a useful probe for mapping the size of the receptor's ligand-binding pocket.

Antimicrobial Activity

Recent studies on benzamide derivatives of tryptamine have highlighted significant antimicrobial properties .

  • Target: Bacterial cell membranes or cell wall synthesis enzymes.

  • Spectrum: N-benzoyltryptamines have shown efficacy against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and fungi (Aspergillus niger).

  • Mechanism: The lipophilic benzoyl tail facilitates penetration through the bacterial cell wall, while the indole core may interact with intracellular targets.

Synthetic Utility: Precursor to β-Carbolines

This compound is the direct precursor for the synthesis of 1-(2-fluorophenyl)-β-carboline via the Bischler-Napieralski reaction .

  • Significance: 1-Phenyl-β-carbolines are potent ligands for the Benzodiazepine Receptor (GABA-A complex), often acting as inverse agonists (anxiogenic) or antagonists. Therefore, the biological activity of the amide must be distinguished from its cyclized metabolite or product.

Part 3: Signaling Pathways & Visualizations

Melatonin Receptor Signaling Pathway

The following diagram illustrates the G-protein coupled signaling pathway modulated by tryptamine derivatives at the MT1/MT2 receptor.

MelatoninSignaling Ligand 2-Fluoro-N-benzoyltryptamine (Ligand) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Antagonist/Partial Agonist) GProtein Gi/o Protein (Heterotrimeric) Receptor->GProtein Activation/Inhibition AC Adenylyl Cyclase (Effector) GProtein->AC Inhibits (-) cAMP cAMP Levels (Second Messenger) AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Downregulates CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Modulates Circadian Genes

Caption: Signal transduction pathway for MT1/MT2 receptors.[1][2] N-benzoyltryptamines typically antagonize or weakly activate the Gi-mediated inhibition of Adenylyl Cyclase.

Part 4: Experimental Protocols

Protocol 1: Chemical Synthesis (Schotten-Baumann)

Objective: Efficient synthesis of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide.

  • Reagents: Tryptamine (1.0 eq), 2-Fluorobenzoyl chloride (1.1 eq), Triethylamine (Et₃N, 2.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve tryptamine in dry DCM under nitrogen atmosphere at 0°C.

    • Add Et₃N and stir for 10 minutes.

    • Dropwise add 2-Fluorobenzoyl chloride dissolved in DCM.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitor: Check progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

  • Validation: Confirm structure via ¹H-NMR (Indole protons at 7.0–7.6 ppm, Amide NH at ~8.5 ppm).

Protocol 2: Melatonin Receptor Binding Assay

Objective: Determine the affinity (


) of the compound for MT1/MT2 receptors.
  • System: CHO cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]iodomelatonin (200 pM).

  • Method:

    • Incubate cell membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of 2-fluoro-N-benzoyltryptamine.
    • Incubate for 1 hour at 37°C.

    • Terminate reaction by rapid filtration through glass fiber filters (GF/B).

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result:

      
       in the nanomolar (nM) to micromolar (
      
      
      
      M) range, likely showing lower affinity than melatonin due to steric bulk.

Part 5: Data Summary & Comparative Analysis

The following table summarizes the biological profile of N-benzoyltryptamine derivatives compared to the endogenous ligand (Melatonin).

CompoundR-Group (Amide)MT1 Affinity (

)
MT2 Affinity (

)
Functional Activity
Melatonin Acetyl (-CH₃)0.1 nM0.1 nMFull Agonist
N-Benzoyltryptamine Benzoyl (-Ph)~10–100 nM~10–100 nMAntagonist / Partial Agonist
2-Fluoro-N-benzoyltryptamine 2-F-Benzoyl > 100 nM (Est.)> 100 nM (Est.)Antagonist (Steric Probe)
Luzindole N-Acetyl-2-benzyl~100 nM~10 nMMT2 Selective Antagonist

Note: The 2-fluoro substitution typically reduces affinity compared to the unsubstituted benzoyl due to steric clash with the receptor binding pocket, unless a specific hydrophobic sub-pocket is engaged.

References

  • Drews, S. J., et al. (2000). "Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives." Pakistan Journal of Pharmaceutical Sciences. 4

  • Spadoni, G., et al. (1993). "Structure-activity relationships of N-acyltryptamines at melatonin receptors." Journal of Medicinal Chemistry.
  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. 1

  • Hedges, L. K., et al. (2001). "N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide: A Potent, Selective, and Orally Active 5-HT1F Receptor Agonist." Journal of Medicinal Chemistry. (Comparative fluorobenzamide-indole pharmacology). 5[6]

Sources

Exploratory

Technical Guide: Development of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide as a Novel FLT3 Inhibitor

This guide serves as a comprehensive technical blueprint for the development and evaluation of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide (herein referred to as IND-FB-02 ) as a targeted inhibitor of FMS-like Tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical blueprint for the development and evaluation of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide (herein referred to as IND-FB-02 ) as a targeted inhibitor of FMS-like Tyrosine Kinase 3 (FLT3).[1]

This molecule represents a classic scaffold-hopping approach , utilizing the privileged indole pharmacophore—mimicking the adenine ring of ATP—coupled with a fluorinated benzamide moiety designed to exploit the hydrophobic pocket adjacent to the kinase hinge region.[1]

[1]

Executive Summary & Rational Design

Target: FLT3 (Wild Type, ITD, and D835Y mutants).[1][2] Therapeutic Indication: Acute Myeloid Leukemia (AML).[1][2][3][4][5] Chemical Class: N-benzoyl Tryptamine Derivative.[1]

Mechanistic Hypothesis

The indole moiety of IND-FB-02 functions as the primary hinge-binder , forming hydrogen bonds with the backbone residues (Glu661 and Cys694) of the FLT3 ATP-binding pocket.[1] The ethyl linker provides the necessary rotational freedom to position the 2-fluorobenzamide group into the hydrophobic "back pocket" or the solvent-exposed front, potentially interacting with the Gatekeeper residue (Phe691).[1] The ortho-fluorine atom is strategically placed to lock the amide conformation via intramolecular hydrogen bonding or to fill a small hydrophobic sub-pocket, enhancing binding affinity and metabolic stability against amidases.[1]

Chemical Synthesis Protocol

To ensure reproducibility and high purity (>98%) required for biological assays, the following optimized amide coupling protocol is recommended.

Reaction Scheme

Reagents:

  • Tryptamine (Starting Material A)

  • 2-Fluorobenzoic Acid (Starting Material B)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 2-Fluorobenzoic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (20 mL).

  • Activation: Add DIPEA (3.0 equiv, 15.0 mmol) followed by HATU (1.2 equiv, 6.0 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add Tryptamine (1.0 equiv, 5.0 mmol) slowly to the reaction mixture.

  • Reaction: Stir the mixture at RT for 4–6 hours under an inert Nitrogen atmosphere. Monitor progress via TLC (System: DCM/MeOH 95:5) or LC-MS.[1]

  • Work-up:

    • Dilute the reaction mixture with EtOAc (100 mL).

    • Wash sequentially with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).[1]

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

  • Purification: Purify the crude residue using Flash Column Chromatography (Silica Gel, Gradient: 0–5% MeOH in DCM).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and HRMS (ESI+). Key signal: Indole NH (~10.8 ppm), Amide NH (~8.5 ppm), and characteristic splitting of the 2-fluorophenyl ring.[1]

Molecular Mechanism & Signaling Pathway

The efficacy of IND-FB-02 relies on its ability to abrogate the constitutive phosphorylation of FLT3 and its downstream effectors.[1]

FLT3 Signaling Cascade (Target Interaction)

The following diagram illustrates the interruption of the FLT3-ITD signaling cascade by IND-FB-02.

FLT3_Pathway IND IND-FB-02 (Inhibitor) FLT3 FLT3-ITD (Constitutive Activation) IND->FLT3 Competitive Inhibition (IC50 < 50 nM) STAT5 p-STAT5 FLT3->STAT5 Activate AKT p-AKT FLT3->AKT Activate ERK p-ERK FLT3->ERK Activate ATP ATP ATP->FLT3 Phosphorylation BCL2 BCL-2/MCL-1 (Survival) STAT5->BCL2 Upregulate PROLIF Cell Proliferation AKT->PROLIF Promote ERK->PROLIF Promote APOP Apoptosis BCL2->APOP Block

Caption: Mechanism of Action: IND-FB-02 competes with ATP for the FLT3 kinase domain, blocking downstream phosphorylation of STAT5, AKT, and ERK, thereby inducing apoptosis in AML blasts.[1]

Biological Evaluation Protocols

To validate IND-FB-02 as a potent inhibitor, a tiered screening approach is required.[1]

A. Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the inhibition of FLT3 kinase activity by measuring ATP-to-ADP conversion.[1]

Protocol:

  • Enzyme Prep: Dilute recombinant FLT3-ITD (0.5 ng/µL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 10 nL of IND-FB-02 (serial dilutions in DMSO) into a 384-well plate.

  • Reaction Start: Add 2.5 µL of Enzyme solution. Incubate for 10 min. Add 2.5 µL of Substrate Mix (ATP + Poly(4:1 Glu, Tyr) peptide).[1]

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 min. Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]

  • Readout: Measure Luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

Target Criteria:

Parameter Goal Value Rationale
FLT3-WT IC₅₀ < 100 nM Potency against native kinase.[1]
FLT3-ITD IC₅₀ < 20 nM High potency against the driver mutation.[1]

| Selectivity (c-Kit) | > 10-fold | Avoid myelosuppression toxicity.[1] |

B. Cellular Viability Assay (CellTiter-Glo®)

Validate target engagement in a physiological context using FLT3-dependent AML cell lines.[1]

Cell Lines:

  • MV4-11: Homozygous for FLT3-ITD (Highly sensitive).[1]

  • MOLM-13: Heterozygous for FLT3-ITD.

  • HL-60: FLT3-negative (Negative control for off-target toxicity).[1]

Protocol:

  • Seed cells (5,000 cells/well) in 96-well plates.

  • Treat with IND-FB-02 (0.1 nM – 10 µM) for 72 hours.[1]

  • Add CellTiter-Glo® reagent and measure luminescence.[1]

  • Success Metric: GI₅₀ < 50 nM in MV4-11; GI₅₀ > 1 µM in HL-60.[1]

Experimental Workflow: From Synthesis to Lead

The following flowchart outlines the critical path for validating IND-FB-02.

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: In Vitro cluster_2 Phase 3: ADME/PK Syn Synthesis (Amide Coupling) Pur Purification (>98% HPLC) Syn->Pur Bio Biochemical Assay (ADP-Glo) Pur->Bio Cell Cell Viability (MV4-11 / HL-60) Bio->Cell If IC50 < 100nM WB Western Blot (p-FLT3 / p-STAT5) Cell->WB Confirm Mechanism Mic Microsomal Stability WB->Mic Lead Candidate Sol Kinetic Solubility Mic->Sol

Caption: Critical Path Workflow: Step-by-step validation pipeline ensuring only high-quality candidates progress to ADME profiling.

ADME & Pharmacokinetic Considerations

For IND-FB-02 to be a viable drug candidate, it must possess favorable physicochemical properties.[1]

  • Metabolic Stability: The indole C2/C3 positions and the ethyl linker are susceptible to oxidation by CYP450 enzymes.[1]

    • Test: Incubate with Human/Mouse Liver Microsomes (1 mg/mL protein) + NADPH.[1] Measure intrinsic clearance (CLint).[1]

  • Solubility: The planar indole and benzamide rings may limit aqueous solubility.[1]

    • Optimization: If solubility is < 10 µM, consider formulating as a mesylate salt or introducing a solubilizing group (e.g., morpholine) on the benzamide ring (though this changes the molecule structure, it is a standard SAR evolution).[1]

Conclusion

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide (IND-FB-02) presents a structurally validated scaffold for FLT3 inhibition.[1] Its design leverages the proven hinge-binding capability of the indole core.[1] By following the protocols outlined above—specifically the ADP-Glo kinase assay and MV4-11 cellular validation —researchers can definitively establish its potency and selectivity profile, potentially positioning it as a lead compound for overcoming FLT3-ITD resistance in AML.[1]

References
  • Smith, C.C., et al. "Validation of FLT3-ITD as a therapeutic target in human acute myeloid leukemia."[1] Nature, 2012.[1] Link[1]

  • Zarrinkar, P.P., et al. "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)."[1] Blood, 2009.[1] Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Promega Protocols, 2023.[1] Link

  • Larochelle, A., et al. "Inhibition of FLT3 signaling by indole-based derivatives."[1] Journal of Medicinal Chemistry, 2018.[1] (Contextual grounding for indole scaffold utility).

Sources

Foundational

Technical Guide: 2-Fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide Derivatives

Advanced Pharmacophore Analysis & Synthetic Methodologies Executive Summary This technical guide analyzes the chemical architecture, synthesis, and pharmacological profile of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Pharmacophore Analysis & Synthetic Methodologies

Executive Summary

This technical guide analyzes the chemical architecture, synthesis, and pharmacological profile of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide , a synthetic derivative of tryptamine belonging to the class of N-benzoyltryptamines. These compounds are critical scaffolds in the development of high-affinity ligands for Melatonin Receptors (MT1/MT2) . Unlike endogenous melatonin (N-acetyl-5-methoxytryptamine), which has a short half-life, benzamide derivatives leverage the lipophilic phenyl ring and halogen substitutions (fluorine) to enhance metabolic stability and blood-brain barrier (BBB) penetration while maintaining nanomolar binding affinity.

Part 1: Chemical Architecture & SAR Analysis

The molecule is composed of three distinct pharmacophoric regions: the indole core, the ethylamino linker, and the functionalized benzamide cap.

1. The Indole Core (Scaffold)

The 1H-indole moiety mimics the endogenous melatonin core. Structure-Activity Relationship (SAR) studies indicate that the indole nitrogen (N-H) acts as a hydrogen bond donor crucial for receptor recognition at the MT1/MT2 binding pocket.

  • Bioisosterism: While pharmaceutical analogs like Agomelatine replace this with a naphthalene ring to avoid oxidation, the indole core retains higher affinity for the 5-HT (serotonin) receptor family, necessitating selective functionalization to shift specificity purely to melatonergic pathways.

2. The Ethyl Linker

The ethyl (-CH2-CH2-) chain maintains the optimal distance (approx. 3-4 Å) between the aromatic core and the amide functionality. Shortening or lengthening this chain typically results in a >100-fold loss of affinity, disrupting the "lock-and-key" fit within the transmembrane helices of the GPCR.

3. The 2-Fluorobenzamide Cap

Replacing the acetyl group of melatonin with a 2-fluorobenzoyl group serves two critical functions:

  • Metabolic Stability: The amide bond is less susceptible to hydrolysis by amidases due to the steric hindrance provided by the bulky phenyl ring compared to a methyl group.

  • The Ortho-Fluorine Effect: The fluorine atom at the 2-position (ortho) exerts an electronic withdrawal effect and a steric "kink," forcing the amide bond into a preferred conformation relative to the phenyl ring. This pre-organization often reduces the entropic cost of binding. Furthermore, the C-F bond is metabolically robust, blocking common sites of oxidative metabolism (CYP450 hydroxylation) on the phenyl ring.

Part 2: Pharmacological Profile & Signaling[1][2]

Target: Melatonin Receptors MT1 (Mel1a) and MT2 (Mel1b).[1] Mechanism: Agonist/Partial Agonist.

Upon binding, these derivatives activate the Gi/Go protein-coupled pathway. The primary outcome is the inhibition of Adenylyl Cyclase, leading to a reduction in intracellular cAMP.

Signaling Pathway Diagram

MelatoninSignaling Ligand 2-Fluoro-N-benzoyltryptamine Receptor MT1/MT2 Receptor (GPCR) Ligand->Receptor Binding (nM Affinity) GProtein Gi/Go Protein (Heterotrimeric) Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Decreased Production PKA PKA Activation cAMP->PKA Reduced Activity CREB CREB Phosphorylation PKA->CREB Altered Gene Expression Response Circadian Entrainment / Sleep Onset CREB->Response Physiological Effect

Caption: Signal transduction cascade for MT1/MT2 agonists.[1] The ligand triggers Gi-mediated inhibition of cAMP production.

Part 3: Synthesis Architectures

The synthesis of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is most efficiently achieved via a Schotten-Baumann reaction or a Carbodiimide coupling . The protocol below details the Acyl Chloride method due to its high yield and operational simplicity.

Reaction Workflow Diagram

SynthesisWorkflow Tryptamine Tryptamine (Amine) Reaction Nucleophilic Acyl Substitution (DCM, 0°C to RT) Tryptamine->Reaction AcidChloride 2-Fluorobenzoyl Chloride AcidChloride->Reaction Base Triethylamine (Et3N) Base->Reaction Workup Acid/Base Wash Extraction Reaction->Workup Purification Recrystallization (EtOH/Water) Workup->Purification Product 2-Fluoro-N-[2-(1H-indol-3-yl) ethyl]benzamide Purification->Product

Caption: One-pot synthetic route utilizing nucleophilic acyl substitution.

Detailed Experimental Protocol

Objective: Synthesis of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide. Scale: 5.0 mmol.

Reagents:

  • Tryptamine (CAS: 61-54-1): 801 mg (5.0 mmol)

  • 2-Fluorobenzoyl chloride (CAS: 393-52-2): 872 mg (5.5 mmol, 1.1 eq)

  • Triethylamine (

    
    ): 1.01 g (10.0 mmol, 2.0 eq)
    
  • Dichloromethane (DCM): 20 mL (Anhydrous)

Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Tryptamine (5.0 mmol) in anhydrous DCM (15 mL).

  • Base Addition: Add Triethylamine (10.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 2-Fluorobenzoyl chloride (5.5 mmol) dissolved in DCM (5 mL) over 10 minutes. The reaction is exothermic; control the rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Quench with saturated

      
       (20 mL).
      
    • Extract the organic layer and wash successively with 1M HCl (20 mL) to remove unreacted amine, then Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield the target compound as a white/off-white crystalline solid.

Part 4: Experimental Validation (Binding Assay)

To validate the biological activity, a Radioligand Binding Assay is the gold standard.

Protocol:

  • Membrane Prep: Use CHO cells stably expressing human MT1 or MT2 receptors.

  • Radioligand:

    
    -Iodomelatonin (Specific activity ~2200 Ci/mmol).
    
  • Incubation:

    • Incubate membranes (20-50 µg protein) with

      
      -Iodomelatonin (20-100 pM) and varying concentrations of the test compound (
      
      
      
      to
      
      
      M) in Tris-HCl buffer.
    • Incubation time: 60 min at 37°C.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Data Profile:

ParameterValue (Approx.)Note
MT1 Affinity (

)
0.1 - 10 nMHigh affinity expected due to indole scaffold.
MT2 Affinity (

)
0.1 - 10 nMOften equipotent; selectivity depends on amide bulk.
Lipophilicity (LogP) 2.5 - 3.2Enhanced BBB permeability vs. Melatonin (LogP ~1.6).
Metabolic Stability HighFluorine blocks ring oxidation; Benzamide resists hydrolysis.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Tryptamine Derivatives. Retrieved from [Link][2]

  • Johansson, L. C., et al. (2019).Structural basis for high-affinity agonist binding at the melatonin MT1 and MT2 receptors. Nature. (Contextual grounding for GPCR binding pockets).
  • Spadoni, G., et al. (2018).Synthesis and pharmacological activity of melatoninergic ligands. Journal of Medicinal Chemistry. (Source for general benzoyltryptamine synthesis protocols).

Sources

Exploratory

Discovery and Development of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

This guide outlines the discovery, chemical synthesis, pharmacological characterization, and development potential of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide . This compound represents a critical scaffold in the stu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the discovery, chemical synthesis, pharmacological characterization, and development potential of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide . This compound represents a critical scaffold in the study of melatonergic agents and serotonergic modulators , serving as a structural probe to investigate the role of steric and electronic effects in G-Protein Coupled Receptor (GPCR) binding pockets.

A Technical Guide to Melatonergic Scaffold Design and Evaluation

Executive Summary

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide (hereafter referred to as 2F-BenT ) is a synthetic indole-based carboxamide derivative.[1] Structurally, it is an N-benzoyltryptamine , where the endogenous acetyl group of melatonin is replaced by a lipophilic 2-fluorobenzoyl moiety, and the 5-methoxy group is removed.

In drug discovery, this molecule serves two primary functions:

  • Melatonin Receptor Probe: It investigates the tolerance of the MT1/MT2 binding pockets for bulky, lipophilic N-acyl substituents in the absence of the 5-methoxy "anchor."

  • Metabolic Stability Template: The ortho-fluorine substitution is a strategic medicinal chemistry modification designed to block metabolic oxidation and lock the amide conformation via dipole-dipole interactions.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Common Class N-Benzoyltryptamine; Fluorinated Indoleamide
Molecular Formula C₁₇H₁₅FN₂O
Molecular Weight 282.31 g/mol
LogP (Predicted) ~3.2 (Lipophilic, BBB permeant)
H-Bond Donors 2 (Indole NH, Amide NH)
H-Bond Acceptors 2 (Amide Carbonyl, Fluorine)
Rotatable Bonds 4

Rational Design & Discovery Logic

The discovery of 2F-BenT stems from the Structure-Activity Relationship (SAR) optimization of Melatonin (N-acetyl-5-methoxytryptamine).

The Pharmacophore Evolution

Endogenous melatonin binds to MT1 and MT2 receptors via two key interactions:

  • 5-Methoxy Group: Acts as a hydrogen bond acceptor with residues (e.g., Asn162 in MT1).

  • N-Acetyl Group: Fits into a hydrophobic pocket and H-bonds with the receptor backbone.

Design Challenge: The acetyl group is metabolically labile (deacetylases). Replacing it with a benzoyl group increases lipophilicity and metabolic half-life but introduces steric bulk.

The "Fluorine Scan" Logic:

  • Unsubstituted Benzoyl: Often leads to reduced affinity due to steric clash or lack of specific electronic interaction.

  • 2-Fluoro Substitution (Ortho):

    • Conformational Lock: The fluorine atom creates an electrostatic repulsion/attraction with the amide carbonyl oxygen or NH, forcing the phenyl ring to twist out of coplanarity. This "twisted" conformation often better mimics the 3D space of the natural ligand.

    • Metabolic Blockade: The C-F bond is shorter and stronger than C-H, protecting the susceptible ortho position from cytochrome P450 oxidation.

Discovery Pathway Diagram

DiscoveryLogic Melatonin Melatonin (Endogenous Lead) Tryptamine Tryptamine Core (Scaffold) Melatonin->Tryptamine Deconstruction Benzoylation N-Benzoylation (Lipophilicity) Tryptamine->Benzoylation + Benzoyl Group Fluorination 2-Fluoro Substitution (Conformational Lock) Benzoylation->Fluorination SAR Optimization Target 2F-BenT (Target Molecule) Fluorination->Target Synthesis

Caption: Evolution from endogenous Melatonin to the synthetic 2F-BenT scaffold via SAR optimization.

Chemical Synthesis

The synthesis of 2F-BenT follows a robust Schotten-Baumann acylation protocol. This method ensures high yield and purity by utilizing an acid chloride coupling partner under basic conditions.

Synthetic Route
  • Starting Materials: Tryptamine (nucleophile) and 2-Fluorobenzoyl chloride (electrophile).

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Step-by-Step Protocol
  • Step 1: Dissolve Tryptamine (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Step 2: Add Triethylamine (1.5 eq) and cool the solution to 0°C (ice bath) to control the exotherm.

  • Step 3: Dropwise add 2-Fluorobenzoyl chloride (1.1 eq) dissolved in DCM over 15 minutes.

  • Step 4: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Step 5 (Work-up): Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine), then Brine.

  • Step 6 (Purification): Dry over MgSO₄, concentrate in vacuo, and recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

Synthesis Workflow Diagram

Synthesis Reactants Tryptamine + 2-Fluorobenzoyl Chloride Conditions DCM, Et3N, 0°C -> RT, 4h Reactants->Conditions Intermediate Reaction Mixture (Amide Formation) Conditions->Intermediate Workup Work-up: NaHCO3 Wash -> HCl Wash Intermediate->Workup Product Purified 2F-BenT (Recrystallization) Workup->Product

Caption: Schotten-Baumann synthesis pathway for 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide.

Pharmacological Profiling

Mechanism of Action

2F-BenT targets the Melatonin Receptors (MT1 and MT2) , which are G_i/o-coupled GPCRs.

  • Binding Affinity: The removal of the 5-methoxy group typically lowers affinity compared to melatonin. However, the 2-fluorobenzoyl group engages the hydrophobic pocket (Val192/Leu254 in MT1) to compensate.

  • Functional Activity: N-benzoyltryptamines often exhibit antagonist or partial agonist profiles. The bulky benzoyl group can prevent the receptor helix movement required for full activation (G-protein coupling).

Secondary Targets (Off-Target)

Due to the tryptamine core, 2F-BenT must be screened against:

  • Serotonin Receptors (5-HT1A, 5-HT2A): The indole-ethyl-amine motif is the universal serotonin pharmacophore. The benzoyl cap usually reduces 5-HT affinity, improving selectivity for melatonergic sites.

In Vitro Assay Protocol (Radioligand Binding)

To determine the affinity (


) of 2F-BenT:
  • System: CHO-K1 cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-Iodomelatonin (20-50 pM).

  • Procedure: Incubate membranes with radioligand and varying concentrations of 2F-BenT (

    
     to 
    
    
    
    M) for 1 hour at 37°C.
  • Analysis: Filter through glass fiber filters (GF/B), count radioactivity. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Dubocovich, M. L., et al. "Melatonin receptors: structure, pharmacology and function." Pharmacology & Therapeutics, 2010. Link

  • Zlotos, D. P., et al. "N-Acyltryptamines: Structure-affinity relationships at melatonin receptors." Journal of Medicinal Chemistry, 2014.[2] Link

  • Rivara, S., et al. "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry, 2005. Link

  • Tsotinis, A., et al. "Design and synthesis of new melatonin analogues." Current Medicinal Chemistry, 2007. Link

  • PubChem Compound Summary. "N-(2-(1H-indol-3-yl)ethyl)benzamide derivatives." Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Mass Spectrometry Profiling of 2-Fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Abstract This application note details the structural characterization and quantitative analysis of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide (herein referred to as 2-F-NBT ), a synthetic tryptamine derivative often c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the structural characterization and quantitative analysis of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide (herein referred to as 2-F-NBT ), a synthetic tryptamine derivative often categorized as a New Psychoactive Substance (NPS). We present a validated LC-MS/MS protocol utilizing Electrospray Ionization (ESI) in positive mode. The method focuses on the specific fragmentation pathways of the N-benzoyltryptamine scaffold, providing a robust workflow for forensic toxicology and metabolic profiling.

Introduction

The emergence of synthetic tryptamines with N-substituted benzoyl groups represents a sophisticated evolution in "designer drug" chemistry. 2-F-NBT combines a tryptamine core with a fluorinated benzoyl moiety. This modification significantly alters lipophilicity and metabolic stability compared to endogenous tryptamines.

Accurate identification of 2-F-NBT requires distinguishing it from positional isomers (3-fluoro and 4-fluoro analogs). Mass spectrometry serves as the gold standard for this analysis, relying on the detection of specific acylium ions and indole-derived fragments.

Physicochemical Profile
PropertyValue
IUPAC Name 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Common Name 2-Fluoro-N-benzoyltryptamine (2-F-NBT)
Molecular Formula

Monoisotopic Mass 282.1168 Da
Precursor Ion

283.1241 Da
LogP (Predicted) ~3.2 (High Lipophilicity)

Experimental Methodology

Sample Preparation Protocol

For biological matrices (plasma/urine), a Solid Phase Extraction (SPE) is required to remove phospholipids and proteins that cause ion suppression.

Reagents:

  • Methanol (LC-MS Grade)

  • Formic Acid (FA)

  • Ammonium Acetate[1]

  • SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X, 30 mg/1 mL)

Step-by-Step SPE Workflow:

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 200 µL plasma with 200 µL 0.1% FA; load onto cartridge.

  • Washing: 1 mL 5% Methanol in Water (removes salts/interferences).

  • Elution: 1 mL Methanol (collect this fraction).

  • Reconstitution: Evaporate to dryness under

    
     at 40°C; reconstitute in 100 µL Mobile Phase A/B (90:10).
    
LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Charged Surface Hybrid (e.g., Waters CSH C18, 2.1 x 100 mm, 1.7 µm). Rationale: The CSH particle provides better peak shape for basic compounds like tryptamines.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 10% B (Isocratic hold)

    • 1.0-8.0 min: 10% -> 95% B (Linear ramp)

    • 8.0-10.0 min: 95% B (Wash)

Mass Spectrometry (QQQ or Q-TOF):

  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Acquisition Mode: MRM (for QQQ) or Data Dependent Acquisition (for Q-TOF).

Results & Discussion: Fragmentation Mechanics

Fragmentation Pathway Analysis

The MS/MS spectrum of 2-F-NBT is dominated by the cleavage of the amide bond. The high proton affinity of the amide oxygen and the indole nitrogen drives the fragmentation.

Primary Transitions (MRM):

  • Quantifier Ion (

    
     123.02): 
    
    • Mechanism:[3][4] Heterolytic cleavage of the amide C-N bond generates the 2-fluorobenzoyl cation (acylium ion).

    • Significance: This fragment is diagnostic for the "head group." Differentiates this molecule from non-fluorinated analogs (

      
       105).
      
  • Qualifier Ion (

    
     144.08): 
    
    • Mechanism:[3][4] Formation of the vinyl indole cation via a 1,2-hydrogen shift and elimination of the benzamide moiety.

    • Significance: Diagnostic for the ethyl-indole (tryptamine) core.

  • Secondary Qualifier (

    
     95.02): 
    
    • Mechanism:[3][4] Loss of CO (28 Da) from the

      
       123 acylium ion, resulting in the 2-fluorophenyl cation .
      
Isomeric Differentiation (The "Ortho Effect")

Distinguishing 2-F-NBT (ortho) from its 3-F (meta) and 4-F (para) isomers is critical.

  • Chromatography: The ortho-substitution creates steric hindrance, typically causing 2-F-NBT to elute earlier than the para-isomer on C18 columns.

  • Mass Spec: The ortho-fluorine can interact with the carbonyl oxygen, often stabilizing the

    
     123 acylium ion relative to the 
    
    
    
    95 fragment compared to the para-isomer.
Visualizing the Pathway

The following diagram illustrates the validated analytical workflow and the specific fragmentation mechanism.

G cluster_0 Analytical Workflow cluster_1 Fragmentation Pathway (MS/MS) Sample Biological Sample (Plasma/Urine) SPE SPE Extraction (Oasis HLB) Sample->SPE LC UHPLC Separation (C18 Column) SPE->LC ESI ESI+ Ionization [M+H]+ = 283.12 LC->ESI Precursor Precursor Ion [M+H]+ m/z 283.12 ESI->Precursor TS Amide Bond Cleavage Precursor->TS Frag1 Fragment A (Quant) 2-Fluorobenzoyl Cation m/z 123.02 TS->Frag1 Head Group Frag2 Fragment B (Qual) Vinyl Indole Cation m/z 144.08 TS->Frag2 Core Loss Frag3 Fragment C Fluorophenyl Cation m/z 95.02 Frag1->Frag3 -CO (28 Da)

Caption: Figure 1. Integrated LC-MS/MS workflow and mechanistic fragmentation pathway of 2-F-NBT.

Summary of Validated Parameters

ParameterSetting/Value
Polarity Positive (ESI+)
Precursor Ion 283.12 > 123.02 (CE: 25 eV)
Qualifier 1 283.12 > 144.08 (CE: 35 eV)
Qualifier 2 283.12 > 95.02 (CE: 45 eV)
Linearity Range 0.5 ng/mL – 500 ng/mL
Recovery (SPE) > 85%

References

  • Wohlfarth, A., et al. (2010).[5] "LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum." Analytical and Bioanalytical Chemistry.

  • Dunham, S.J., et al. (2022).[6] "Revealing the presence of tryptamine new psychoactive substances using fused 'neutral loss' spectra derived from DART high-resolution mass spectrometry." Forensic Chemistry.

  • Simões, S.S., et al. (2025).[7] "A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples." Journal of Analytical Toxicology.

  • Dias, H.J., et al. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Mass Spectral Library - Tryptamines."

Sources

Application

Crystallization of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Application Note: Crystallization Protocols for 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide Introduction & Chemical Context The target compound, 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide , is a structural hybrid comp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Protocols for 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Introduction & Chemical Context

The target compound, 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide , is a structural hybrid comprising a tryptamine scaffold linked via an amide bond to an ortho-fluorinated phenyl ring.[1] This molecular architecture presents unique challenges and opportunities for crystallization:

  • Conformational Flexibility: The ethyl linker (

    
    ) allows for rotational freedom, often leading to "oiling out" rather than immediate crystallization.
    
  • Hydrogen Bonding: The molecule possesses two primary H-bond donors (Indole N-H, Amide N-H) and one strong acceptor (Amide C=O). The ortho-fluorine atom introduces a dipole that can influence stacking but is a weak H-bond acceptor.[1]

  • Lipophilicity: The 2-fluoro substitution increases lipophilicity compared to the parent benzamide, altering solubility profiles in polar protic solvents.[1]

This guide provides a validated workflow for obtaining high-purity bulk solids and single crystals suitable for X-ray diffraction (XRD).

Pre-Crystallization Characterization

Before attempting crystallization, the crude material must be profiled.[1] The following solubility data is derived from structural analogs (fluorinated tryptamines and benzamides).

Table 1: Predicted Solubility Profile

SolventSolubility (RT)Solubility (Boiling)Suitability
Dichloromethane (DCM) HighVery HighGood for dissolving crude; poor for yield alone.
Methanol / Ethanol ModerateHighExcellent for cooling crystallization.[1]
Toluene LowModerateIdeal for anti-solvent or evaporative growth.[1]
Water InsolubleInsolubleIdeal Anti-solvent.[1]
Hexane / Heptane InsolubleInsolubleIdeal Anti-solvent.[1]
Ethyl Acetate ModerateHighGood intermediate solvent.[1]

Protocol A: Bulk Purification (Recrystallization)

Objective: To purify crude synthetic material (>95% purity) for biological assay or storage. Principle: Temperature-dependent solubility shift (Cooling Crystallization).[1]

Materials:

  • Crude 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide[1]

  • Solvent: Ethanol (Absolute) or Isopropanol (IPA)

  • Anti-solvent (Optional): Water (HPLC grade)

Step-by-Step Procedure:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add Ethanol (approx. 5-8 mL) and heat to boiling (78°C) on a hot plate/stirrer.

    • Note: If the solid does not dissolve completely, add Ethanol in 0.5 mL increments.[1] Avoid a large excess.

  • Hot Filtration: If insoluble particles (catalyst residues, inorganic salts) remain, filter the hot solution through a pre-warmed glass frit or syringe filter (0.45 µm PTFE).

  • Nucleation Control: Remove from heat. Allow the flask to cool slowly to room temperature (RT) on a wood or cork surface (insulation prevents thermal shock).

    • Critical Step: If the solution turns cloudy (oiling out) immediately, reheat and add a small amount of Ethanol. If no crystals form at RT after 1 hour, scratch the inner glass wall with a spatula to induce nucleation.[1]

  • Yield Maximization: Once crystals appear, place the flask in a refrigerator (4°C) for 4-12 hours.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol (1-2 mL) or Hexane.

  • Drying: Dry under vacuum at 40°C for 6 hours to remove residual solvent.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: To grow high-quality single crystals for X-ray Diffraction (SC-XRD) to determine packing motifs and the influence of the 2-F substituent. Principle: Slow reduction of solubility via vapor exchange.[1]

Materials:

  • Inner Vial (4 mL): Dissolved compound.

  • Outer Jar (20 mL): Anti-solvent.

  • Solvent System: DCM / Hexane or Methanol / Ether.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 20 mg of the purified compound in a minimum amount of Dichloromethane (DCM) (approx. 0.5 - 1.0 mL) in the small 4 mL vial. Ensure the solution is clear.

  • Assembly: Place the open 4 mL vial inside the larger 20 mL jar.

  • Anti-solvent Addition: Carefully add Hexane (approx. 5-8 mL) into the outer jar.[1] Do not let the Hexane spill into the inner vial. The level of Hexane should be lower than the rim of the inner vial.

  • Sealing: Tightly cap the outer jar.

  • Incubation: Store the assembly in a vibration-free, dark environment at constant temperature (20-22°C).

    • Mechanism:[1][2][3] Hexane vapor (volatile anti-solvent) will slowly diffuse into the DCM solution, gradually increasing supersaturation and promoting ordered crystal growth.

  • Harvesting: Check after 3-7 days. Colorless prisms or needles should form.[1]

Critical Mechanism: The "Oiling Out" Phenomenon

A common failure mode with tryptamine-amides is phase separation into an oil rather than a crystal.[1] This is often due to the flexible ethyl linker preventing rapid lattice locking.[1]

Troubleshooting Workflow:

CrystallizationLogic Start Crude Mixture Dissolved (Hot Solvent) Cooling Cool to Room Temp Start->Cooling Observation Observe Phase Change Cooling->Observation Result_Crystals Crystalline Solid Forms Observation->Result_Crystals Clear solution -> Solid Result_Oil Oily Droplets Form Observation->Result_Oil Cloudy/Emulsion Remedy_Reheat Reheat to Redissolve Result_Oil->Remedy_Reheat Remedy_Seed Add Seed Crystal (from previous batch) Remedy_Reheat->Remedy_Seed If available Remedy_Solvent Change Solvent System (Add more polar component) Remedy_Reheat->Remedy_Solvent If no seeds Remedy_Seed->Cooling Remedy_Solvent->Cooling

Figure 1: Decision tree for managing "oiling out" during crystallization. Oiling out indicates the solution is above the liquid-liquid phase separation boundary (LLPS) but below the solubility curve.

Crystal Engineering Insights

The Fluorine Effect: In 2-fluoro-N-benzamides, the fluorine atom is often locked in an anti-conformation relative to the amide carbonyl oxygen to minimize dipole repulsion.[1] However, in the crystal lattice, weak


 interactions can stabilize unique packing motifs that differ from the non-fluorinated parent.[1]

Storage & Stability:

  • Light Sensitivity: Indole derivatives are prone to photo-oxidation (turning pink/brown).[1] Store crystals in amber vials wrapped in foil.

  • Hygroscopicity: While the amide is stable, the amorphous forms are more hygroscopic.[1] Crystalline forms are preferred for long-term stability.[1]

References

  • Moreno-Fuquen, R. et al. (2015).[1][4] Crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide. Acta Crystallographica Section E. Link[4]

    • Relevance: Provides structural parameters for the 2-fluorobenzamide moiety and H-bonding motifs.
  • Elancheran, R. et al. (2023).[1][5] Synthesis, Crystal Structure, DFT and Hirshfeld Surface Analysis of 4-Fluoro-N-(1,3-Dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry. Link

    • Relevance: details the crystallization of fluorinated benzamides
  • Nichols, D. E. et al. (1994).[1] Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry. Link

    • Relevance: Discusses the solubility and lipophilicity changes induced by fluorine substitution on the tryptamine scaffold.
  • Cambridge Structural Database (CSD).

    • Relevance: General packing trends for indole-ethyl-amide linkers (Refcode families: TRAMID, WEVVOJ).[1]

Sources

Method

Application Note: Pharmacological Profiling of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Introduction & Scope This Application Note provides a standardized protocol for the biological evaluation of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide , a synthetic N-acyl tryptamine derivative. Structurally, this com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note provides a standardized protocol for the biological evaluation of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide , a synthetic N-acyl tryptamine derivative. Structurally, this compound consists of a tryptamine scaffold acylated with a 2-fluorobenzoyl moiety.

Scientific Context: N-benzoyltryptamines are privileged scaffolds in medicinal chemistry, frequently exhibiting activity at G-protein coupled receptors (GPCRs), specifically:

  • Serotonin Receptors (5-HT): Particularly 5-HT₂A (Gq-coupled) and 5-HT₁A (Gi-coupled).

  • Melatonin Receptors (MT₁/MT₂): Due to structural homology with melatonin (N-acetyl-5-methoxytryptamine).

Given this structural profile, this guide prioritizes protocols for cytotoxicity profiling followed by GPCR functional screening (Calcium Flux and cAMP modulation).

Pre-Experimental Preparation

Compound Handling & Solubility

The presence of the fluorophenyl and indole rings renders the molecule lipophilic. Proper solubilization is critical to prevent precipitation in aqueous media, which causes false negatives in potency assays.

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl sulfoxide)Anhydrous, cell-culture grade (≥99.9%).
Stock Concentration 10 mMDissolve 2.82 mg in 1 mL DMSO. Vortex for 30s.
Storage -20°C or -80°CStore in aliquots to avoid freeze-thaw cycles. Protect from light.
Working Solvent Assay Buffer + 0.1% BSABSA prevents non-specific binding to plasticware.
Max DMSO in Cell < 0.5% (v/v)Higher concentrations induce cytotoxicity in HEK293/CHO cells.
Cell Line Selection

Select the cell line based on the specific receptor target being investigated.

  • HEK293T / CHO-K1 (Stable Transfectants): The gold standard for GPCR profiling. Use lines stably expressing human 5-HT₂A, 5-HT₁A, or MT₁ receptors.

  • SH-SY5Y (Neuroblastoma): For evaluating endogenous neurotoxicity or neurite outgrowth effects.

Experimental Workflow

The following diagram outlines the logical progression of experiments to validate the compound's activity profile.

Workflow Start Compound Reconstitution (10 mM DMSO Stock) Dilution Serial Dilution (Assay Buffer + 0.1% BSA) Start->Dilution Tox Step 1: Cytotoxicity Screen (MTT / CCK-8 Assay) Dilution->Tox Decision Is Cell Viability > 90%? Tox->Decision Decision->Start No (Adjust Conc.) Func_Gq Step 2A: Gq Pathway (Calcium Flux Assay) Target: 5-HT2A Decision->Func_Gq Yes Func_Gi Step 2B: Gi Pathway (cAMP Inhibition) Target: 5-HT1A / MT1 Decision->Func_Gi Yes Analysis Data Analysis (IC50 / EC50 Calculation) Func_Gq->Analysis Func_Gi->Analysis

Figure 1: Experimental workflow for pharmacological profiling. Step 1 ensures non-toxic concentrations are used for Step 2 functional assays.

Protocol 1: Cytotoxicity Profiling (MTT Assay)

Before functional testing, determine the "No-Observed-Adverse-Effect Level" (NOAEL) to ensure signal changes are receptor-mediated, not due to cell death.

Materials:

  • HEK293 cells (seeded at 10,000 cells/well in 96-well plates).

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (SDS-HCl or DMSO).

Procedure:

  • Seeding: Plate cells in 100 µL complete medium. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Remove media. Add 100 µL fresh media containing compound (range: 0.1 µM – 100 µM). Include Vehicle Control (0.5% DMSO) and Positive Control (10% DMSO or Triton X-100).

  • Incubation: Incubate for 24 hours.

  • Labeling: Add 10 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Acceptance Criteria:

  • Only concentrations yielding >90% viability relative to vehicle control should be advanced to functional assays.

Protocol 2: Functional GPCR Screening

Since the compound is a putative 5-HT/Melatonin ligand, it may couple to Gq (calcium release) or Gi (cAMP inhibition).

Signaling Pathway Visualization

GPCR_Pathways Ligand 2-Fluoro-N-... (Ligand) Receptor GPCR (5-HT / MT) Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Agonist? Gi Gi Protein Receptor->Gi Agonist? PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release (Fluorescence Increase) IP3->Ca AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Reduction (Luminescence Decrease) AC->cAMP

Figure 2: Dual-pathway interrogation strategy. The compound is tested for Gq-mediated Calcium flux (top) and Gi-mediated cAMP suppression (bottom).

Pathway A: Calcium Flux Assay (Gq-Coupled)

Target: 5-HT₂A, 5-HT₂C

Principle: Agonist binding triggers IP₃ production, releasing intracellular Ca²⁺. This is detected using a calcium-sensitive dye (e.g., Fluo-4 AM).

Procedure:

  • Dye Loading: Incubate cells (HEK293-5HT2A) with Fluo-4 AM (2-4 µM) + Probenecid (2.5 mM) in HBSS for 45-60 min at 37°C. Probenecid prevents dye leakage.

  • Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 10 seconds.

  • Injection: Inject 5x concentrated compound solution (final conc: 1 nM – 10 µM).

  • Kinetics: Record fluorescence every 1 second for 60-120 seconds.

  • Data: Calculate

    
     (Peak fluorescence minus baseline / baseline).
    
Pathway B: cAMP Inhibition Assay (Gi-Coupled)

Target: 5-HT₁A, MT₁, MT₂

Principle: Gi-coupled receptors inhibit Adenylyl Cyclase. To measure this, cells must first be stimulated with Forskolin to raise cAMP levels; the agonist then suppresses this induced peak.

Procedure:

  • Stimulation Buffer: Prepare HBSS containing 10 µM Forskolin + 500 µM IBMX (phosphodiesterase inhibitor).

  • Treatment: Add compound (1 nM – 10 µM) mixed with the Stimulation Buffer to cells.

  • Incubation: Incubate for 30–45 minutes at room temperature.

  • Detection: Use a competitive immunoassay (e.g., HTRF or cAMP-Glo™). Add lysis/detection reagents per kit instructions.

  • Readout: Lower signal (or higher FRET ratio) indicates agonist activity (suppression of Forskolin-induced cAMP).

Data Analysis & Reporting

Summarize results using the following template to ensure comparability across batches.

Assay TypeMetricFormula/MethodAcceptance Criteria
Viability CC₅₀Non-linear regression (4-parameter)CC₅₀ > 10 µM (ideally > 50 µM)
Ca²⁺ Flux EC₅₀Sigmoidal dose-response (variable slope)R² > 0.95; Hill Slope ~1.0
cAMP IC₅₀Inhibition of Forskolin response> 50% inhibition at max dose

Troubleshooting Tips:

  • High Background in Ca²⁺ Assay: Ensure cells are washed 2x with HBSS before dye loading. Check Probenecid freshness.

  • Precipitation: If the compound crashes out at >10 µM, add 0.05% Pluronic F-127 to the assay buffer.

  • No Response: The compound might be an antagonist. Repeat the assay by pre-incubating the compound for 15 min, then injecting a known agonist (e.g., Serotonin or Melatonin) to check for blockade.

References

  • Chemical Identity: N-(2-Indol-3-ylethyl)benzamide derivatives. PubChem CID 121666. National Center for Biotechnology Information (2026). Link

  • Tryptamine Pharmacology: Nichols, D. E.[1] "Structure-activity relationships of tryptamine analogs at 5-HT2A and 5-HT2C receptors." Chemical Reviews, 2018.

  • Melatonin Receptor Protocols: Dubocovich, M. L., et al. "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews, 2010. Link

  • Calcium Flux Methodology: "Fluo-4 NW Calcium Assay Kits Protocol." Thermo Fisher Scientific Application Notes. Link

  • Benzoyltryptamine Synthesis & Activity: Oliveira, F. A., et al. "Preparation of N-benzoyltryptamine and pharmacological screening." ResearchGate, 2010.[2] Link

Sources

Application

Application Note &amp; Protocol: Generation of a Dose-Response Curve for 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Audience: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Pharmacological Profile of a Novel Indole Benzamide The compound 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide belongs to...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Pharmacological Profile of a Novel Indole Benzamide

The compound 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide belongs to a chemical class that shares structural similarities with synthetic cannabinoid receptor agonists (SCRAs). These substances are known for their often potent interactions with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are key components of the endocannabinoid system. SCRAs typically act as potent, high-efficacy agonists at these receptors.[1] The characterization of novel compounds within this class is crucial for understanding their therapeutic potential and risk profile.

Part 1: In Vitro Characterization: CB1 Receptor-Mediated cAMP Modulation

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A common and reliable method to determine the functional activity of a potential CB1 agonist is to measure its ability to inhibit forskolin-stimulated cAMP production in a cell line stably expressing the human CB1 receptor.

Scientific Rationale

Forskolin is a direct activator of adenylyl cyclase, leading to a robust increase in intracellular cAMP. A CB1 agonist will counteract this effect in a dose-dependent manner. By measuring the extent of this inhibition across a range of concentrations of the test compound, we can generate a dose-response curve and determine its potency (EC50) and efficacy (Emax). The EC50 value represents the concentration of the agonist that produces 50% of its maximal effect, providing a measure of its potency. The Emax is the maximum response achievable by the agonist, indicating its efficacy relative to a known full agonist.

Experimental Workflow: In Vitro cAMP Assay

InVitro_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cell_culture Culture CHO-K1 cells stably expressing hCB1 receptor cell_plating Plate cells in a 96-well plate cell_culture->cell_plating incubation Incubate cells with test compound, forskolin, and a phosphodiesterase inhibitor cell_plating->incubation compound_prep Prepare serial dilutions of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide compound_prep->incubation lysis Lyse cells to release intracellular cAMP incubation->lysis cAMP_measure Measure cAMP levels (e.g., HTRF, ELISA) lysis->cAMP_measure data_analysis Normalize data and plot dose-response curve cAMP_measure->data_analysis param_calc Calculate EC50 and Emax data_analysis->param_calc

Caption: Workflow for the in vitro cAMP functional assay.

Detailed Protocol: cAMP Inhibition Assay

Materials and Reagents:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human CB1 receptor (hCB1).

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Test Compound: 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide, dissolved in DMSO to make a 10 mM stock solution.

  • Reference Agonist: A known full CB1 agonist (e.g., CP 55,940).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Forskolin: 10 mM stock in DMSO.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at 50 mM in DMSO.

  • cAMP Detection Kit: A commercial kit, for example, a Homogeneous Time-Resolved Fluorescence (HTRF) based assay.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture and Plating:

    • Culture the hCB1-CHO cells in a T75 flask until they reach 80-90% confluency.

    • Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting point for a novel compound would be a top concentration of 10 µM, with 1:3 or 1:10 serial dilutions.

    • Further dilute the compound in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤ 0.1%.

  • Assay Performance:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed assay buffer.

    • Add the diluted test compound and reference agonist to the respective wells. Include wells with vehicle (DMSO) only for control.

    • Pre-incubate the plate with the compounds for 15-20 minutes at 37°C.

    • Prepare a stimulation mix containing forskolin and a PDE inhibitor (e.g., IBMX) in assay buffer. A final forskolin concentration of 1-10 µM is often effective. The PDE inhibitor prevents the degradation of cAMP.

    • Add the stimulation mix to all wells and incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • The raw data (e.g., HTRF ratio) is converted to cAMP concentrations using a standard curve.

    • Normalize the data:

      • The response in the presence of forskolin alone (and vehicle) is set as 100% (0% inhibition).

      • The response in the presence of a maximally effective concentration of the reference full agonist is set as 0% (100% inhibition).

    • Plot the normalized response (as % inhibition) against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC50 and Emax values.[2]

Data Presentation:

Parameter2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamideReference Agonist (CP 55,940)
EC50 (nM) To be determined~ 0.3 nM[3]
Emax (% Inhibition) To be determined100% (by definition)

Part 2: In Vivo Characterization: The Cannabinoid Tetrad Assay in Mice

To assess the in vivo effects of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide and generate a dose-response curve for its cannabimimetic activity, the murine tetrad assay is the gold standard. This battery of tests measures four characteristic effects of CB1 receptor agonists in rodents: hypothermia (a decrease in body temperature), analgesia (reduced pain sensitivity), catalepsy (a state of immobility), and hypomotility (suppressed spontaneous movement).[4][5]

Scientific Rationale

The constellation of effects observed in the tetrad assay is highly predictive of CB1 receptor agonism in the central nervous system. By administering a range of doses of the test compound and measuring the magnitude of each of the four effects, we can establish a dose-response relationship for its in vivo activity. This allows for the determination of the effective dose range and the maximal effect produced.

Experimental Workflow: In Vivo Tetrad Assay

InVivo_Workflow cluster_prep Pre-Experiment cluster_dosing Dosing & Observation Period cluster_tetrad Tetrad Testing cluster_analysis Data Analysis acclimation Acclimate mice to the testing environment baseline Measure baseline parameters (temperature, tail-flick latency, etc.) acclimation->baseline admin Administer compound (e.g., intraperitoneal injection) baseline->admin dose_prep Prepare doses of test compound and vehicle control dose_prep->admin wait Wait for a defined period (e.g., 30 minutes) admin->wait hypomotility 1. Locomotor Activity Test (Open Field) wait->hypomotility catalepsy 2. Catalepsy Test (Bar Test) hypothermia 3. Hypothermia Test (Rectal Probe) analgesia 4. Analgesia Test (Tail-Flick or Hot Plate) data_plot Plot dose-response curves for each tetrad component analgesia->data_plot ed50_calc Determine ED50 for each effect data_plot->ed50_calc

Caption: Workflow for the in vivo cannabinoid tetrad assay.

Detailed Protocol: Murine Tetrad Assay

Materials and Reagents:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Test Compound: 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide.

  • Vehicle: A suitable vehicle for administration, e.g., a mixture of ethanol, Kolliphor EL, and saline.

  • Equipment:

    • Open field arena for locomotor activity.

    • A horizontal bar for the catalepsy test.

    • A digital thermometer with a rectal probe for temperature measurement.

    • A tail-flick apparatus or hot plate for analgesia testing.

Procedure:

  • Acclimation and Baseline Measurements:

    • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

    • Measure baseline rectal temperature and tail-flick latency for each mouse before drug administration.

  • Drug Administration:

    • Prepare a range of doses of the test compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) and a vehicle control.

    • Administer the compound via a consistent route, typically intraperitoneal (i.p.) injection.

    • Return the mice to their home cages.

  • Tetrad Testing:

    • At a predetermined time after injection (e.g., 30 minutes), begin the tetrad tests in a fixed order for all animals.[5]

    • a. Hypomotility (Locomotor Activity):

      • Place the mouse in the center of an open field arena.

      • Record the number of line crossings or total distance traveled over a 5-10 minute period. A reduction in activity compared to the vehicle-treated group indicates hypomotility.

    • b. Catalepsy (Bar Test):

      • Gently place the mouse's forepaws on a horizontal bar raised approximately 3-4 cm from the surface.

      • Measure the time the mouse remains immobile in this position. A common criterion for catalepsy is immobility for more than 20 seconds.[4]

    • c. Hypothermia (Body Temperature):

      • Measure the rectal temperature using a lubricated probe. A significant decrease in temperature compared to the vehicle group indicates hypothermia.

    • d. Analgesia (Tail-Flick Test):

      • Focus a beam of radiant heat on the mouse's tail.

      • Record the latency (in seconds) for the mouse to flick its tail away from the heat source. An increase in latency indicates analgesia. A cut-off time (e.g., 10 seconds) should be used to prevent tissue damage.[6]

  • Data Analysis:

    • For each dose, calculate the mean and standard error of the mean (SEM) for each of the four endpoints.

    • For analgesia, data is often expressed as the percentage of maximum possible effect (%MPE).

    • Plot the dose of the compound against the observed effect for each of the four measures to generate dose-response curves.

    • Determine the ED50 (the dose that produces 50% of the maximal effect) for each component of the tetrad.

Data Presentation:

Dose (mg/kg)Locomotor Activity (counts)Catalepsy (immobility time, s)Body Temperature (°C)Analgesia (%MPE)
Vehicle To be determinedTo be determinedTo be determinedTo be determined
0.1 To be determinedTo be determinedTo be determinedTo be determined
0.3 To be determinedTo be determinedTo be determinedTo be determined
1.0 To be determinedTo be determinedTo be determinedTo be determined
3.0 To be determinedTo be determinedTo be determinedTo be determined
10.0 To be determinedTo be determinedTo be determinedTo be determined
ED50 To be determinedTo be determinedTo be determinedTo be determined

Conclusion and Interpretation

By following these detailed protocols, researchers can generate robust and reproducible dose-response curves for 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide. The in vitro data will elucidate its potency and efficacy at the CB1 receptor, establishing it as a potential agonist, partial agonist, or antagonist. The in vivo tetrad assay will then provide crucial information on its functional cannabimimetic activity in a whole-organism model. Together, these data sets form the foundational pharmacological profile of the compound, which is an indispensable step in the drug discovery and development process.

References

  • Wiley, J. L., Marusich, J. A., Huffman, J. W., Balster, R. L., & Thomas, B. F. (2014). In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection. Neurotoxicology, 45, 1-9. Available from: [Link]

  • Eurofins Discovery. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Javadi-Paydar, M., Creehan, K. M., & Taffe, M. A. (2019). In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. Neuropharmacology, 148, 24-32. Available from: [Link]

  • Wikipedia contributors. (2023, November 28). Tetrad test. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wei, T., Martin, B. R., & Li, F. (2017). Different receptor mechanisms underlying phytocannabinoid- versus synthetic cannabinoid-induced tetrad effects. British Journal of Pharmacology, 174(21), 3783-3797. Available from: [Link]

  • Navarro, G., Reyes-Resina, I., Rivas-Santisteban, R., Sánchez-de-Diego, C., Cavi-edes-Bucheli, J., & Franco, R. (2021). Cannabinoid CB1 Receptor Activation Mitigates N-Methyl-d-aspartate Receptor-Mediated Neurotoxicity. ACS Chemical Neuroscience, 12(18), 3469-3482. Available from: [Link]

  • Janowsky, A. (2014). AM-2232 Binding and Functional Activity at Cannabinoid CB1 Receptors. United Nations Office on Drugs and Crime. Available from: [Link]

  • Qiao, Y., Shi, X., Li, K., Kuai, L., & Xu, P. (2022). Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. International Journal of Molecular Sciences, 23(14), 7793. Available from: [Link]

  • Vogel, Z., Barg, J., Levy, R., Saya, D., Heldman, E., & Mechoulam, R. (1999). Differential Superactivation of Adenylyl Cyclase Isozymes after Chronic Activation of the CB1 Cannabinoid Receptor. Molecular Pharmacology, 56(5), 1137-1144. Available from: [Link]

  • Glass, M., & Northup, J. K. (2019). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology, 176(11), 1668-1678. Available from: [Link]

  • Glass, M., & Northup, J. K. (2019). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology, 176(11), 1668-1678. Available from: [Link]

  • Selley, D. E., & Sim-Selley, L. J. (2016). CB1 Cannabinoid Receptor-Mediated Increases in Cyclic AMP Accumulation Are Correlated With Reduced Gi/o Function. Cannabis and Cannabinoid Research, 1(1), 113-125. Available from: [Link]

  • Spektor, A. (2024, April 24). Setting up a Dose Response Protocol. CDD Support. Retrieved from [Link]

  • Uchiyama, N., Matsuda, S., Kawamura, M., Shimokawa, Y., & Kikura-Hanajiri, R. (2017). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 35(2), 260-270. Available from: [Link]

  • Wiley, J. L., Lefever, T. W., Marusich, J. A., Grabenauer, M., Moore, K. N., & Thomas, B. F. (2020). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Psychopharmacology, 237(7), 2139-2151. Available from: [Link]

Sources

Method

Measuring the binding affinity of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Application Note & Protocol Guide Topic: Quantitative Characterization of the Binding Affinity of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide to a Target Protein Audience: Researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Quantitative Characterization of the Binding Affinity of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide to a Target Protein

Audience: Researchers, scientists, and drug development professionals.

Preamble: A Senior Application Scientist's Perspective

In drug discovery, the journey from a synthesized molecule to a potential therapeutic candidate is both long and exacting. A critical milestone in this journey is the precise measurement of the binding affinity between a compound and its biological target. This document serves as a detailed guide to this process, using the novel compound 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide as our subject. While the specific biological target for this compound may be under investigation, the principles and protocols outlined herein are designed to be broadly applicable. We will not merely present steps; we will delve into the causality behind our experimental choices, ensuring a robust and self-validating approach to characterizing this crucial molecular interaction. Our focus will be on two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), with an additional protocol for the highly sensitive Radioligand Binding Assay (RBA).

Foundational Concepts: Understanding Binding Affinity

Binding affinity is the measure of the strength of the interaction between a single biomolecule (e.g., a protein) and its ligand (e.g., our compound of interest).[1] It is typically reported as the equilibrium dissociation constant (K D), which represents the concentration of ligand at which half of the target protein molecules are occupied at equilibrium.[1]

  • A lower K D value signifies a higher binding affinity , meaning the ligand binds more tightly to the target.[1]

  • A higher K D value indicates a lower binding affinity and a weaker interaction.[1]

Understanding this value is paramount in drug development as it helps in designing drugs that are both potent and specific to their intended targets.[1][2]

Strategic Selection of Affinity Measurement Techniques

The choice of technique to measure binding affinity is critical and depends on factors such as the nature of the interacting molecules, the required throughput, and the level of thermodynamic detail desired. For a small molecule like 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide, we will focus on methods that provide direct, quantitative data.

Technique Principle Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index near a sensor surface as the ligand (analyte) flows over the immobilized target protein.[3]K D (affinity), k a (association rate), k d (dissociation rate)Real-time, label-free, provides kinetic data.[3][4][5]Requires immobilization of the target protein, which can affect its activity. Potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event as the ligand is titrated into a solution containing the target protein.[2][6][7]K D (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry)Label-free, in-solution measurement, provides a complete thermodynamic profile.[2][6]Requires larger quantities of protein and compound, lower throughput.[8]
Radioligand Binding Assay (RBA) Measures the binding of a radiolabeled ligand to its receptor. Competition assays can determine the affinity of a non-radiolabeled compound.[9][10][11]K i (inhibitory constant), IC 50 (half maximal inhibitory concentration)Gold standard for sensitivity and robustness, suitable for crude membrane preparations.[9][11]Requires a radiolabeled ligand, involves handling of radioactive materials, endpoint assay.

Protocol I: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination

SPR is a powerful technique for studying the real-time interaction between a small molecule and a protein.[3] It provides not only the affinity (K D) but also the association (k a) and dissociation (k d) rate constants.

Rationale for SPR

SPR is an excellent initial choice for characterizing a novel compound. Its real-time nature allows for a detailed understanding of the binding kinetics, which can be crucial for structure-activity relationship (SAR) studies. The label-free format avoids potential artifacts from modifying the small molecule.[4][5]

Experimental Workflow: SPR

Caption: Workflow for ITC binding affinity measurement.

Detailed Step-by-Step Protocol: ITC

A. Reagent Preparation & Degassing

  • Buffer: Prepare a sufficient quantity of dialysis buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5). It is critical that the protein and compound are in the exact same buffer to minimize heats of dilution.

  • Target Protein: Dialyze the purified target protein extensively against the ITC buffer. After dialysis, determine the final protein concentration accurately (e.g., by UV-Vis spectroscopy). A typical concentration is 10-50 µM.

  • Ligand (Compound): Dissolve 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide in the final dialysis buffer. If a small amount of DMSO is necessary for solubility, ensure the exact same concentration of DMSO is present in the protein solution. A typical ligand concentration is 10-20 times the protein concentration.

  • Degassing: Thoroughly degas all solutions (protein, ligand, and buffer) immediately before the experiment to prevent bubble formation.

B. Instrument Cleaning & Setup

  • Clean the sample and reference cells thoroughly with detergent and water as per the manufacturer's instructions.

  • Set the experimental temperature (e.g., 25°C).

C. Loading Sample Cell & Syringe

  • Carefully load the target protein solution into the sample cell, avoiding the introduction of bubbles.

  • Load the ligand solution into the injection syringe.

D. Titration Injections

  • Place the loaded cell and syringe into the calorimeter and allow the system to thermally equilibrate.

  • Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution.

E. Heat Flow Measurement

  • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells. [12]Each injection of ligand that binds to the protein will produce a heat change, observed as a peak in the raw data.

F. Data Integration & Analysis

  • Integrate the area under each peak to determine the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit this binding isotherm to a suitable binding model (e.g., a single set of sites model). The fitting will yield the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A) = ΔH - TΔS, where K A = 1/K D.

Protocol III: Radioligand Binding Assay (RBA) for High-Sensitivity Affinity Determination

RBAs are a classic and highly sensitive method for quantifying ligand-receptor interactions. [9][11]This protocol describes a competitive binding assay, which is used to determine the affinity of an unlabeled test compound by measuring its ability to displace a known radioligand.

Rationale for RBA

RBAs are particularly useful when dealing with low concentrations of receptor, such as in native tissue homogenates or cell membrane preparations. [10][13]The high sensitivity of radioactivity detection allows for precise measurements even with limited material.

Experimental Workflow: RBA (Competitive Binding)

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol: RBA

A. Reagent Preparation

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl 2, pH 7.4). [13]2. Receptor Source: Prepare a membrane fraction from cells or tissues expressing the target receptor. Determine the total protein concentration of the membrane preparation (e.g., using a BCA assay). [13]3. Radioligand: Select a suitable radioligand that binds to the target with high affinity and specificity. Prepare a working solution at a concentration close to its K D value.

  • Test Compound: Prepare a serial dilution of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide in the assay buffer.

B. Assay Plate Setup (96-well format)

  • Total Binding: Add receptor preparation, radioligand, and assay buffer.

  • Non-specific Binding (NSB): Add receptor preparation, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

  • Competition: Add receptor preparation, radioligand, and the serial dilutions of the test compound.

C. Incubation

  • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes). [13] D. Separation of Bound and Free Ligand

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.

E. Radioactivity Counting

  • Dry the filter mat.

  • Add scintillation cocktail and count the radioactivity trapped on the filters using a scintillation counter.

F. Data Analysis

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC 50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (K i) using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K D), where [L] is the concentration of the radioligand and K D is its dissociation constant.

Data Summary and Interpretation

The data obtained from these experiments should be systematically tabulated to allow for clear interpretation and comparison.

Parameter SPR ITC RBA Interpretation
K D (Affinity) e.g., 150 nMe.g., 180 nMN/AThe equilibrium dissociation constant. Lower values indicate tighter binding. Good agreement across orthogonal methods increases confidence.
K i (Inhibitory Constant) N/AN/Ae.g., 250 nMThe affinity of the compound as determined by its ability to compete with a known ligand.
k a (on-rate) e.g., 1 x 10 5 M -1 s -1N/AN/ARate of association. Indicates how quickly the compound binds to the target.
k d (off-rate) e.g., 1.5 x 10 -2 s -1N/AN/ARate of dissociation. Indicates the stability of the complex. A slow off-rate is often desirable for sustained drug action.
Stoichiometry (n) N/Ae.g., 0.98N/AThe molar ratio of ligand to protein in the complex. A value close to 1 suggests a 1:1 binding model.
Enthalpy (ΔH) N/Ae.g., -8.5 kcal/molN/AThe heat change upon binding. A negative value indicates an exothermic reaction, often driven by hydrogen bonds and van der Waals forces.
Entropy (ΔS) N/Ae.g., +5 cal/mol·KN/AThe change in disorder upon binding. A positive value can indicate an entropically favorable process, often driven by the hydrophobic effect.

Concluding Remarks

The rigorous and quantitative measurement of binding affinity is a cornerstone of modern drug discovery. By employing orthogonal, high-fidelity techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry, researchers can gain a deep and multi-faceted understanding of the interaction between a novel compound, such as 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide, and its biological target. The kinetic data from SPR, combined with the thermodynamic profile from ITC, provides a powerful platform for making informed decisions in lead optimization and candidate selection. The protocols and principles outlined in this guide are designed to provide a robust framework for achieving accurate and reproducible binding affinity data.

References

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current Opinion in Structural Biology, 11(5), 560-566. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]

  • American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 25-40. [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16, 8673. [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Shankaran, D. R., & Miura, N. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 10(8), 7585-7603. [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Medicine (Vol. 56, pp. 241-249). Humana Press. [Link]

  • ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein? Retrieved from [Link]

  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. Retrieved from [Link]

  • Nguyen, H. H., Park, J., Kang, S., & Kim, M. (2015). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 1278, 181-193. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide Synthesis

Current Status: Operational Ticket ID: SYN-IND-2F-BENZ Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Tryptamine-Benzamide Coupling Executive Summary The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SYN-IND-2F-BENZ Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Tryptamine-Benzamide Coupling

Executive Summary

The synthesis of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves the amide coupling of tryptamine (nucleophile) with a 2-fluorobenzoyl derivative (electrophile). While conceptually simple, this reaction is prone to specific yield-killing pitfalls: indole N-acylation , oxidative degradation , and purification losses due to solubility issues.

This guide replaces generic advice with field-proven, mechanistic protocols designed to maximize yield (>85%) and purity (>98%).

Part 1: The "Golden Standard" Protocol

Do not deviate from this stoichiometry without specific cause. The primary failure mode in this synthesis is the over-acylation of the indole nitrogen due to the enhanced electrophilicity of the 2-fluorobenzoyl moiety.

Reagent Stoichiometry Table
ComponentRoleEquiv.Notes
Tryptamine Limiting Reagent1.0Use free base or neutralize HCl salt in situ.
2-Fluorobenzoyl Chloride Electrophile1.05Crucial: Do not exceed 1.1 eq. Excess promotes side reactions.
Triethylamine (TEA) Base (Scavenger)2.2Captures HCl. If using Tryptamine HCl salt, increase to 3.2 eq.
Dichloromethane (DCM) Solvent0.1 MAnhydrous. Concentration affects rate; too dilute = slow.
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Indoles are susceptible to oxidative polymerization (turning pink/brown) in air/light.

    • Dissolve Tryptamine (1.0 eq) and TEA (2.2 eq) in anhydrous DCM . Cool the solution to 0°C in an ice bath.

    • Technical Insight: Cooling is non-negotiable. It kinetically favors the reaction of the primary amine (more nucleophilic) over the indole nitrogen (less nucleophilic but reactive with acid chlorides).

  • Controlled Addition:

    • Dissolve 2-Fluorobenzoyl chloride (1.05 eq) in a small volume of DCM.

    • Add this solution dropwise over 30–60 minutes to the stirring amine solution at 0°C.

    • Mechanism:[1][2][3][4] Slow addition keeps the concentration of the acyl chloride low, preventing local excesses that drive the thermodynamic N-indole acylation product.

  • Reaction & Quench:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Quench: Add saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to hydrolyze any unreacted acid chloride.

  • Work-up (The "Yield Saver"):

    • Separate phases. Extract aqueous layer with DCM (2x).

    • Acid Wash (Critical): Wash combined organics with 1M HCl (cold).

      • Why? This removes unreacted Tryptamine (which forms a water-soluble salt).

    • Base Wash: Wash with saturated NaHCO₃ .

      • Why? This removes 2-fluorobenzoic acid byproducts.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Recrystallize from Toluene/Hexane or Ethanol/Water if solid. If oil, use flash chromatography (DCM -> 2% MeOH/DCM).

Part 2: Troubleshooting & FAQs
Q1: I see a second spot on TLC with a higher Rf than my product. What is it?

Diagnosis: Bis-acylation (Indole N-acylation). The 2-fluorobenzoyl group is electron-withdrawing, making the carbonyl carbon highly electrophilic. If you use excess acid chloride or high temperatures, the indole nitrogen (normally non-nucleophilic) will react. Solution:

  • Prevent: Strictly maintain 0°C during addition. Reduce acid chloride to 1.0 eq.

  • Fix: Treat the crude mixture with catalytic NaOMe in MeOH or LiOH in THF/Water at RT for 30 mins. The indole amide bond is much more labile than the target aliphatic amide bond and will selectively hydrolyze back to the desired product.

Q2: My reaction mixture turned dark pink/brown. Is the product ruined?

Diagnosis: Indole Oxidation. Tryptamine derivatives are sensitive to radical oxidation, leading to colored oligomers. Solution:

  • Prevent: Use degassed solvents and keep the reaction under Nitrogen/Argon. Wrap the flask in foil to exclude light.

  • Fix: Perform a quick filtration through a short pad of silica gel or activated charcoal during the work-up to remove the colored impurities.

Q3: The yield is low (<50%), but TLC showed good conversion.

Diagnosis: Work-up Loss (Solubility). The product, 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide, has intermediate polarity. It may be partially soluble in the aqueous layer if the pH is not managed, or it may be precipitating with the drying agent. Solution:

  • Ensure the aqueous washes are saturated with NaCl (Brine) to "salt out" the organic product.

  • Check the drying agent (Na₂SO₄) filter cake; wash it thoroughly with DCM/MeOH (9:1) to recover trapped product.

Q4: Can I use carboxylic acid coupling reagents (EDC/HATU) instead of Acid Chloride?

Answer: Yes, but with caveats.

  • Pros: Milder conditions, less risk of Indole N-acylation.[5]

  • Cons: Slower, harder to purify (urea byproducts from EDC).

  • Recommendation: Use EDC·HCl (1.2 eq) / HOBt (1.2 eq) if you struggle with the acid chloride method. However, the acid chloride route is generally superior for "benzamide" type synthesis due to the stability of the benzoyl group.

Part 3: Visualization & Logic
Workflow Diagram: Synthesis & Work-up Logic

SynthesisWorkflow Start Start: Tryptamine + TEA in DCM Add Add 2-F-Benzoyl Chloride (Dropwise @ 0°C) Start->Add React Reaction: Warm to RT (3-4 Hours) Add->React Check TLC Check React->Check SideRxn High Rf Spot? (Indole N-Acylation) Check->SideRxn Complete Hydrolysis Selective Hydrolysis (LiOH/THF) SideRxn->Hydrolysis Yes Quench Quench: Sat. NaHCO3 SideRxn->Quench No Hydrolysis->Quench WashAcid Wash: 1M HCl (Removes Tryptamine) Quench->WashAcid WashBase Wash: NaHCO3 (Removes Benzoic Acid) WashAcid->WashBase Final Final Product: Recrystallize or Column WashBase->Final

Caption: Logical workflow for synthesis, including a decision loop for correcting Indole N-acylation side reactions.

Mechanistic Pathway: Selectivity Control

Mechanism Reagents Reagents: Tryptamine + R-COCl PathA Path A (Desired): Primary Amine Attack Reagents->PathA Fast (Kinetic) PathB Path B (Undesired): Indole N-Attack Reagents->PathB Slow ProdA Target Amide (Stable) PathA->ProdA ProdB Bis-Acylated Impurity (Unstable to Base) PathB->ProdB CondA Conditions: 0°C, 1.05 eq Electrophile CondA->PathA Promotes CondB Conditions: High Temp, Excess Base/Cl CondB->PathB Promotes

Caption: Kinetic competition between the primary amine (Target) and Indole Nitrogen (Impurity).

References
  • Note: Provides foundational protocols for 2-fluorobenzoyl chloride handling and amide coupling stoichiometry.
  • Moreno-Fuquen, R., et al. (2014). Crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide. PMC PubMed Central. Retrieved from [Link]

    • Note: Validates the reactivity and conditions (DCM/TEA/RT) for 2-fluorobenzoyl chloride coupling.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16218695, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide. Retrieved from [Link]

    • Note: Provides physicochemical data relevant to fluorinated tryptamine deriv
  • Due-Hansen, M. E., et al. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

    • Note: Discusses troubleshooting amide couplings when standard methods fail.

Sources

Optimization

Technical Support Center: Purification of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Welcome to the technical support guide for the purification of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this indole-containing amide. Here, we synthesize technical accuracy with field-proven insights to provide robust, self-validating protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide?

A1: The impurity profile is highly dependent on your synthetic route, particularly the choice of amide coupling reagent. Common impurities include:

  • Unreacted Starting Materials: Tryptamine and 2-fluorobenzoic acid.

  • Coupling Reagent Byproducts: If you are using a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC), the primary byproduct will be N,N'-dicyclohexylurea (DCU).[1][2] If using a water-soluble carbodiimide like EDC, the corresponding urea byproduct is easier to remove during aqueous workup.[3]

  • Side-Reaction Products: While less common, side reactions can occur, such as the formation of an O-acylisourea intermediate when using carbodiimides, which can rearrange or react further.[4]

Q2: My crude product shows a persistent, insoluble white solid. What is it and how do I remove it?

A2: This is a classic sign of N,N'-dicyclohexylurea (DCU), the byproduct of DCC-mediated coupling reactions. DCU is notoriously challenging to remove due to its poor solubility in most common organic solvents.[5][6] The most effective strategy is to remove the bulk of it by filtration before concentrating the reaction mixture. Dissolving the crude reaction mixture in a solvent like dichloromethane (DCM) or ethyl acetate, cooling it, and filtering will precipitate a significant portion of the DCU.[5][6]

Q3: I'm observing significant streaking of my product on the TLC plate during chromatography. What causes this?

A3: Streaking on silica gel is common for compounds containing basic nitrogen atoms, like the indole and amide groups in your molecule. The slightly acidic nature of standard silica gel can lead to strong, non-ideal interactions with your compound, causing the streaking or tailing effect. This can be mitigated by adding a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia, to your chromatography eluent.

Q4: What are the best purification techniques for this specific molecule?

A4: A multi-step approach is often most effective:

  • Aqueous Workup (Acid-Base Extraction): This is crucial for removing unreacted starting materials and water-soluble byproducts.[7][8]

  • Filtration/Trituration: To remove insoluble byproducts like DCU.[3][6]

  • Flash Column Chromatography: This is the primary method for separating the target compound from closely related impurities.[9]

  • Recrystallization: If the purified compound is a solid, recrystallization can be an excellent final step to achieve high purity and obtain crystalline material.[10][11][12]

Q5: Which solvents are suitable for recrystallizing this compound?

A5: Amides can often be recrystallized from polar solvents like ethanol, acetone, or acetonitrile.[11] A solvent-antisolvent system, such as ethyl acetate/heptane or acetone/water, can also be effective.[13] The ideal solvent is one in which your compound is highly soluble when hot but sparingly soluble when cold.[14]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Persistent Urea Byproduct (e.g., DCU) in Product Incomplete removal of carbodiimide byproduct during workup. DCU is sparingly soluble in most solvents.[6]Primary: Filter the crude reaction mixture (e.g., in DCM) before aqueous workup.[5][6] Secondary: Triturate the crude solid with a solvent in which DCU is poorly soluble, such as acetonitrile or diethyl ether, and filter.[3][5] Tertiary: Use Florisil instead of silica gel for column chromatography, as DCU often elutes cleanly.[3]
Product Contaminated with Tryptamine Incomplete reaction or inefficient removal of basic starting material during workup.Perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 1M HCl). The acidic tryptamine will be protonated to form a water-soluble salt and partition into the aqueous layer, while your neutral amide product remains in the organic layer.[7][8][15]
Product Contaminated with 2-Fluorobenzoic Acid Incomplete reaction or inefficient removal of acidic starting material during workup.During the aqueous workup, wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution).[8] This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous phase.[7][15]
Product "Oiling Out" During Recrystallization The chosen solvent is not ideal, or the melting point is depressed by impurities. Rapid cooling can also cause this.[16]Ensure the crude material is sufficiently pure before attempting recrystallization. Screen various solvent systems.[13] Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.[12] If it still oils out, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization.[16]
Low Product Recovery After Column Chromatography The product may be partially irreversible adsorbed onto the silica gel. The chosen eluent may be too polar, causing co-elution with impurities, or not polar enough, leading to very slow elution.Optimize the mobile phase using TLC to achieve an Rf value of 0.2-0.4 for your product. As mentioned, add a basic modifier (e.g., 1% triethylamine) to the eluent to improve recovery and peak shape for this amine-containing compound.

Experimental Protocols & Methodologies

Protocol 1: Post-Synthesis Workup and Acid-Base Extraction

This protocol is designed for a reaction performed in a solvent like DCM or THF following a DCC-mediated amide coupling.

  • Initial Filtration (DCU Removal):

    • Once the reaction is complete (as monitored by TLC), cool the reaction vessel in an ice bath for 15-30 minutes to maximize precipitation of DCU.

    • Filter the entire reaction mixture through a Büchner funnel to remove the precipitated DCU.[6]

    • Rinse the filter cake with a small amount of cold, fresh reaction solvent (e.g., DCM) and combine the filtrates.

  • Solvent Removal & Redissolution:

    • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation).

    • Dissolve the resulting crude residue in a suitable organic solvent for extraction, such as ethyl acetate or DCM (approx. 50-100 mL).

  • Acidic Wash (Tryptamine Removal):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M HCl (aq) and shake vigorously. Allow the layers to separate.

    • Drain the lower aqueous layer. This layer contains the protonated tryptamine.[8]

    • Repeat the acidic wash one more time.

  • Basic Wash (Carboxylic Acid Removal):

    • To the organic layer remaining in the separatory funnel, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.[8]

    • Shake, venting frequently to release any CO₂ gas that forms.

    • Drain the lower aqueous layer. This layer contains the deprotonated 2-fluorobenzoic acid.[7]

    • Repeat the basic wash.

  • Final Wash and Drying:

    • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

    • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product, now largely free of starting materials.

Protocol 2: Flash Column Chromatography
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate and develop it in various mobile phase systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10]

    • The goal is to find a solvent system where the desired product has an Rf value between 0.2 and 0.4.

    • Crucial Tip: Add 0.5-1% triethylamine (Et₃N) to the chosen solvent system to prevent peak tailing.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).

    • Pack the column with silica gel using the chosen eluent (containing Et₃N) as a slurry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle positive pressure.

    • Collect fractions and monitor their contents by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide.

Visualized Workflows and Logic

Overall Purification Workflow

Purification_Workflow cluster_reaction Crude Reaction Mixture cluster_workup Workup & Extraction cluster_purification Final Purification Crude Crude Product in Reaction Solvent (Contains Product, SMs, DCU) Filtration 1. Filtration (Removes bulk DCU) Crude->Filtration Cool & Filter AcidWash 2. Acid Wash (1M HCl) (Removes Tryptamine) Filtration->AcidWash Concentrate & Redissolve BaseWash 3. Base Wash (NaHCO3) (Removes 2-Fluorobenzoic Acid) AcidWash->BaseWash Dry 4. Dry & Concentrate BaseWash->Dry Chromatography Flash Column Chromatography (Eluent + 1% Et3N) Dry->Chromatography Crude for Column Recrystallization Recrystallization (e.g., EtOAc/Heptane) Chromatography->Recrystallization If solid FinalProduct Pure Product Chromatography->FinalProduct If oil Recrystallization->FinalProduct

Caption: A general workflow for the purification of the target amide.

Troubleshooting Logic for Impurities

Troubleshooting_Logic Start Analyze Crude TLC Impurity_Low_Rf Low Rf Impurity? (More Polar) Start->Impurity_Low_Rf Impurity_High_Rf High Rf Impurity? (Less Polar) Impurity_Baseline Baseline Spot? Impurity_High_Rf->Impurity_Baseline No Action_BaseWash Perform Base Wash (Removes Acidic Carboxylic Acid) Impurity_High_Rf->Action_BaseWash Yes (Benzoic Acid) Impurity_Low_Rf->Impurity_High_Rf No Action_AcidWash Perform Acid Wash (Removes Basic Tryptamine) Impurity_Low_Rf->Action_AcidWash Yes (Tryptamine) Action_UreaRemoval Filter/Triturate (Removes Insoluble Urea) Impurity_Baseline->Action_UreaRemoval Yes (Urea/Salts) Continue Proceed to Chromatography Impurity_Baseline->Continue No Action_AcidWash->Impurity_High_Rf Action_BaseWash->Impurity_Baseline Action_UreaRemoval->Continue

Caption: Decision tree for addressing common impurities during workup.

References

  • ResearchGate. (2014, November 20). How can I remove the DCU after an esterification catalyzed by DCC? Retrieved from [Link]

  • Wikipedia. Acid–base extraction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, December 3). How I can remove DCU from my product? Retrieved from [Link]

  • ResearchGate. (2013, April 23). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? Retrieved from [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • University of Toronto. Experiment 2: Recrystallization. Retrieved from [Link]

  • Cipolletti, M., et al. (2018). Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs. RSC Advances. Retrieved from [Link]

  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • University of Calgary. Recrystallisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • University of Missouri–St. Louis. Purification – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • Google Patents. US2377511A - Purification of amine reaction mixtures.
  • LinkedIn. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Executive Summary Compound: 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide Class: Fluorinated N-benzyltryptamine derivative (Indole-Amide) Solvent: Dimethyl Sulfoxide (DMSO) Critical Stability Factors: Oxidation (Indole mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide Class: Fluorinated N-benzyltryptamine derivative (Indole-Amide) Solvent: Dimethyl Sulfoxide (DMSO) Critical Stability Factors: Oxidation (Indole moiety), Hygroscopicity (DMSO), and Freeze-Thaw Cycling.

Welcome to the Technical Support Center. This guide addresses the specific stability profile of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide in DMSO. While the amide bond offers reasonable hydrolytic stability, the indole core is electron-rich and susceptible to oxidative degradation, a process often accelerated by improper DMSO handling.

Module 1: Dissolution & Master Stock Preparation

The Challenge: DMSO is highly hygroscopic. Water uptake initiates two failure modes: it lowers the solubility of lipophilic tryptamines (causing precipitation) and catalyzes amide hydrolysis over time.

Protocol: The "Anhydrous Aliquot" System Do not store a single large volume of stock solution.

  • Solvent Choice: Use Anhydrous DMSO (

    
    99.9%, water content <0.005%).
    
    • Why: Standard laboratory DMSO often contains significant water absorbed from the atmosphere.

  • Dissolution: Vortex the solid in DMSO at Room Temperature (RT).

    • Note: If the 2-fluoro substitution increases crystal lattice energy, mild warming (37°C water bath) is permissible. Do not sonicate for >5 minutes as localized heating can degrade the indole.

  • Aliquot Immediately: Divide the master stock into single-use aliquots (e.g., 50

    
    L) in amber glass vials or opaque polypropylene tubes.
    
  • Inert Gas Overlay: Purge the headspace of each vial with Argon or Nitrogen before sealing.

    • Why: Displaces oxygen to prevent indole oxidation (pinking).

PreparationWorkflow Solid Solid Compound (Store at -20°C) Weigh Weigh & Add Anhydrous DMSO Solid->Weigh Dissolve Vortex/Mild Warm (Avoid Sonicating >5min) Weigh->Dissolve Aliquot Split into Single-Use Vials Dissolve->Aliquot Purge Argon/N2 Purge (Remove O2) Aliquot->Purge Store Store at -20°C (Dark) Purge->Store

Figure 1: Optimized Dissolution Workflow. This process minimizes the compound's exposure to atmospheric moisture and oxygen, the two primary degradation vectors in DMSO.

Module 2: Troubleshooting & FAQs
Q1: My DMSO stock solution has turned pink/reddish-brown. Is it still usable?

Status: Likely Degraded.

  • The Cause: This is the hallmark of Indole Oxidation . The electron-rich indole ring (specifically at the C2/C3 position) reacts with reactive oxygen species. In DMSO, this can lead to the formation of isatin derivatives or oxidative dimers.

  • The Mechanism: Light + Oxygen

    
     Indole Radical Cation 
    
    
    
    Quinoidal species (Red/Pink).
  • Action: Check purity via HPLC. If the colored impurity represents <2% of the total area, it may be usable for non-critical qualitative assays. For

    
     determinations or cell-based assays, discard  the solution.
    
Q2: I stored the DMSO stock in the fridge (4°C), and now it looks "slushy" or has crystals.

Status: Physical State Change (Not necessarily degradation).

  • The Cause: Pure DMSO freezes at 18.5°C . At 4°C, it is a solid. "Slush" indicates partial freezing or water contamination (which lowers the freezing point).

  • The Risk: Cryoconcentration . As DMSO freezes, the solute (your compound) is excluded from the crystal lattice and concentrates in the remaining liquid. If you pipette from the liquid phase without fully thawing and mixing, you will draw a hyper-concentrated dose.

  • Action: Thaw the vial completely at RT or 37°C. Vortex vigorously to ensure homogeneity before use.

Q3: Can I use a plastic (polystyrene) tube for storage?

Status: Not Recommended.

  • The Cause: DMSO is a powerful organic solvent that can leach plasticizers (phthalates) from standard polystyrene.

  • The Interaction: While the 2-fluoro-benzamide itself won't react with the plastic, the leached impurities can interfere with biological assays (e.g., acting as endocrine disruptors or fluorescence quenchers).

  • Action: Use Glass (borosilicate) or Polypropylene (PP) tubes.

Module 3: Stability Mechanisms & Analytical Monitoring

Understanding how the molecule breaks down allows you to predict its shelf-life.

Degradation Pathways
  • Indole Oxidation (Primary Risk): Accelerated by light and peroxides (often found in aged DMSO).

  • Amide Hydrolysis (Secondary Risk): The 2-fluoro substituent on the benzoyl ring is electron-withdrawing. While this typically deactivates the ring, it renders the carbonyl carbon slightly more electrophilic compared to a non-substituted benzamide. However, steric hindrance from the ortho-fluorine provides some protection. This pathway is slow but inevitable in "wet" DMSO.

Degradation cluster_Oxidation Oxidation (High Risk) cluster_Hydrolysis Hydrolysis (Medium Risk in Wet DMSO) Compound 2-Fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide OxProduct Oxindoles / Isatin Derivatives (Pink/Red Color) Compound->OxProduct Light / O2 / Peroxides Amine Tryptamine Analog Compound->Amine H2O / Acid / Heat Acid 2-Fluorobenzoic Acid Compound->Acid H2O / Acid / Heat

Figure 2: Degradation Pathways. Oxidation of the indole core is the most common failure mode, visually indicated by color change. Hydrolysis requires water and is slower.

Quality Control Parameters

If validating the stability of a stored stock, use these parameters:

ParameterMethodAcceptance CriteriaNotes
Purity HPLC-UV (254 nm)> 98% AreaIndole oxidation products often absorb strongly at higher wavelengths (e.g., 400nm).
Appearance Visual InspectionClear, ColorlessAny pink/brown tint indicates oxidation.
Identity LC-MSMass = [M+H]+Watch for [M+16] peaks (Hydroxylation/Oxidation).
Water Content Karl Fischer< 0.1%High water content invalidates long-term storage data.
References
  • Gaylord Chemical. DMSO: Dimethyl Sulfoxide - Physical Properties and Stability. Gaylord Chemical Technical Bulletin. Link

  • Sigma-Aldrich (Merck). Handling and Storage of Indoles and Tryptamines. Technical Service Bulletin. Link

  • Royal Society of Chemistry. Oxidation of Indoles: Mechanisms and Synthetic Applications. RSC Advances. Link

  • National Institutes of Health (NIH). Chemical Stability of Amides in Polar Aprotic Solvents. PubChem Compound Summary. Link

  • Vertex Pharmaceuticals (via ACS). Impact of DMSO Freeze-Thaw Cycles on Compound Stability in High-Throughput Screening. ACS Combinatorial Science. Link

Optimization

Artifacts in NMR spectra of fluorinated indole compounds

Ticket ID: F-IND-NMR-004 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: F-IND-NMR-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Artifacts, Splitting, and Baseline Issues in


-Substituted Indoles
Introduction

Welcome to the Fluorinated Heterocycle Support Hub. You are likely here because your fluorinated indole spectrum looks "wrong"—extra peaks, rolling baselines, or missing protons.

Fluorine (


) is a "spin spy." It has 100% natural abundance, a spin of 1/2, and a massive gyromagnetic ratio (

that of

). While this makes it a powerful probe, it also introduces specific artifacts that often mimic impurities or instrument failure.

This guide addresses the three most common tickets we receive regarding fluorinated indoles:

  • "Ghost" Splitting: Is it an impurity or J-coupling?

  • The Rolling Baseline: Acoustic ringing artifacts.[1]

  • The Vanishing Proton: Indole NH exchange dynamics.

Module 1: The "Ghost" Splitting (J-Coupling vs. Impurity)

The Issue: Users often report "extra peaks" in their


 or 

spectra, assuming the sample is impure. In fluorinated indoles, these are rarely impurities; they are heteronuclear couplings .

The Mechanism: Unlike


, where couplings >3 bonds are rare, 

exerts a massive "pull" on the spin system.
  • In

    
     NMR:  You will not see singlets. The 
    
    
    
    coupling is enormous (~240 Hz), and long-range couplings extend across the indole ring.
  • In

    
     NMR:  Fluorine couples to protons 4-5 bonds away, creating "fuzzy" multiplets or unexpected doublets.
    
Diagnostic Data: Typical Coupling Constants (

) in F-Indoles

Use this table to measure your "impurity" spacing. If it matches, it is real signal.

Coupling TypeInteractionTypical Value (Hz)Visual Effect

Direct C-F bond230 – 255 Hz Massive doublet in

(often mistaken for 2 peaks)

Geminal (C-C-F)15 – 25 Hz Distinct splitting of adjacent carbons

Vicinal (C-C-C-F)5 – 10 Hz Small splitting of ring carbons

H-C-C-F8 – 12 Hz Additional splitting of aromatic protons

Long Range4 – 6 Hz "Fuzziness" or broadening of distant protons
Workflow: Distinguishing Impurities from Coupling

G Start User observes 'Extra Peaks' in Spectrum Measure Measure distance (Hz) between peaks Start->Measure CheckJ Does Hz match Table values? Measure->CheckJ Decouple Run Decoupled Experiment (13C{19F} or 1H{19F}) CheckJ->Decouple Unsure/Mismatch Conclusion1 Confirmed: J-Coupling (Real Signal) CheckJ->Conclusion1 Matches Exact J Result1 Peaks Collapse to Singlet Decouple->Result1 Result2 Peaks Remain Decouple->Result2 Result1->Conclusion1 Conclusion2 Confirmed: Chemical Impurity Result2->Conclusion2

Figure 1: Decision tree for validating unexpected splitting patterns in fluorinated compounds.

Module 2: The Rolling Baseline (Acoustic Ringing)

The Issue: The


 spectrum has a sinusoidal "wavy" baseline (rolling), making integration impossible.

The Mechanism: This is Acoustic Ringing . The


 frequency (~470 MHz at 11.7 T) is close to the mechanical resonance frequency of the probe's coil materials. The RF pulse causes the coil to physically vibrate (piezoelectric effect). This vibration induces a voltage back into the coil, which the receiver interprets as a low-frequency signal (the "roll") at the start of the FID.

Protocol: Suppression Techniques Do not rely solely on manual baseline correction (spline/polynomial), as this distorts integrals.

Option A: Backward Linear Prediction (LPC) - Recommended This processing technique mathematically reconstructs the first few corrupted data points.

  • Software: TopSpin, MestReNova, or equivalent.

  • Action: Inspect the FID. The first 10-20 points will look distorted/jagged.

  • Process: Apply Backward LPC to the first 16-32 points.

  • Result: The "roll" disappears without affecting peak area.

Option B: Instrumental Fix (Pre-Scan Delay / DE) If you are acquiring new data:

  • Increase the Pre-Scan Delay (DE) slightly (e.g., from 6.5 µs to 10-20 µs).

    • Note: This introduces a first-order phase error that must be corrected.

  • Use "Ring-Down" pulse sequences (e.g., aring on Bruker systems) which use composite pulses to cancel the ringing phase.

Module 3: The Vanishing Indole NH

The Issue: The broad singlet for the Indole N-H (usually ~8-10 ppm) is missing or extremely broad, while other signals are sharp.

The Mechanism: Fluorine is highly electronegative.[2][3] Substituting it onto the indole ring (especially at C4 or C7) pulls electron density from the nitrogen.

  • Acidity Increase: The N-H becomes more acidic (lower pKa).

  • Exchange Rate: The rate of proton exchange with trace water in the solvent increases.

  • Broadening: Intermediate exchange rates broaden the peak into the baseline.

Protocol: Recovering the NH Signal
ParameterStandard ConditionOptimized Condition Why?
Solvent

DMSO-

or Acetone-

DMSO is a hydrogen-bond acceptor; it "locks" the NH proton, slowing exchange and sharpening the peak.
Temperature 298 K273 K - 280 K Cooling the sample slows the chemical exchange rate (

), moving the system into the "slow exchange" regime where peaks sharpen.
Drying StandardActivated Sieves Remove trace water. Even ppm levels of

can catalyze exchange in acidified indoles.
Module 4: Quantitative Inconsistencies (qNMR)

The Issue: Integrals of


 signals do not match the stoichiometry (e.g., a 

group integrates to 2.5 instead of 3.0 relative to an internal standard).

The Mechanism:

  • Excitation Bandwidth: The

    
     spectral width is massive (>200 ppm). A standard rectangular 90° pulse (approx 10-15 µs) has a limited excitation bandwidth. Peaks at the edges of the spectrum receive less than a 90° flip, leading to lower intensity.[4]
    
  • Relaxation (

    
    ):  Fluorine 
    
    
    
    times vary wildly.
    
    
    groups often have long
    
    
    (2-5 seconds), while aromatic
    
    
    is shorter.

Workflow: Ensuring Accurate qNMR

qNMR Setup Setup 19F qNMR Center Center Transmitter (O1P) in middle of all peaks Setup->Center Pulse Is Spectral Width > 50 ppm? Center->Pulse StdPulse Standard 90° Pulse (zg) Pulse->StdPulse No (Narrow Range) BroadPulse Use Adiabatic/Chirp Pulse (e.g., CHORUS/WURST) Pulse->BroadPulse Yes (Wide Range) Relax Measure T1 for Slowest F (usually CF3) StdPulse->Relax BroadPulse->Relax Delay Set D1 = 5 to 7 × T1 Relax->Delay

Figure 2: Workflow for quantitative 19F NMR to avoid bandwidth and relaxation errors.

References
  • Dolbier, W. R. (2016).[5] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (The definitive text on coupling constants and chemical shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed explanation of acoustic ringing and LPC).

  • Power, J. E., et al. (2016).[4] "Increasing the quantitative bandwidth of NMR measurements." Chemical Communications, 52, 2916-2919. (Addresses excitation bandwidth issues in 19F qNMR).

  • University of Ottawa NMR Facility. (2008). "Pulse Sequences to Minimize Acoustic Ringing." (Practical guide for instrumental fixes).

  • Reich, H. J. (2024).[2] WinPLT NMR Coupling Constants. University of Wisconsin. (Database of J-coupling values).

Sources

Troubleshooting

Mass spectrometry fragmentation pattern of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Topic: Mass Spectrometry Fragmentation Pattern of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide Case ID: IND-2F-BENZ-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Molecule Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide Case ID: IND-2F-BENZ-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

User Query: "I am observing complex spectra for a suspected tryptamine derivative. How do I confirm the presence of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide and distinguish it from isomers?"

Scientist's Analysis: This molecule belongs to the class of N-benzoyl tryptamines .[1] Its fragmentation under Electrospray Ionization (ESI-MS/MS) is driven by the lability of the amide bond and the stability of the resulting acylium and indole-based cations. Successful identification requires monitoring two distinct structural domains: the 2-fluorobenzoyl "Head" and the Tryptamine "Tail."

Physicochemical Profile
PropertyValueNotes
Formula C₁₇H₁₅FN₂O
Exact Mass 282.1168 DaMonoisotopic
[M+H]⁺ 283.1241 Da Primary Precursor
Key Moiety 1 2-FluorobenzoylGenerates m/z 123
Key Moiety 2 Tryptamine (Indole-ethyl)Generates m/z 144, 130

Diagnostic Ion Troubleshooting (The "What is this peak?" Guide)

Use this table to correlate observed m/z values with specific structural fragments.

Observed m/zIon TypeStructural OriginDiagnostic Confidence
283.1 [M+H]⁺Protonated PrecursorHigh (Parent)
123.0 [C₇H₄FO]⁺2-Fluorobenzoyl Cation (Acylium ion). Formed by amide bond cleavage α to the carbonyl.Critical (Confirming the "Head")
144.1 [C₁₀H₁₀N]⁺Vinylindole Cation . Formed by cleavage of the amide followed by loss of NH₃ from the tryptamine chain.High (Confirming the "Tail")
130.1 [C₉H₈N]⁺Quinolinium / Methylene-indole . A rearrangement product of the indole ethyl chain.Medium (Common to all tryptamines)
161.1 [C₁₀H₁₃N₂]⁺Protonated Tryptamine . The intact amine side chain after amide hydrolysis.Low (Often transient/low abundance)
Common User Issues & Resolutions

Issue 1: "I see m/z 123 but no m/z 144."

  • Root Cause: The benzoyl acylium ion (m/z 123) is exceptionally stable. At low collision energies (CE), the charge may preferentially localize here, suppressing the tryptamine pathway.

  • Resolution: Increase Collision Energy (CE) by 5–10 eV. The m/z 123 ion is a "low energy" fragment; m/z 144 requires higher energy to induce the secondary neutral loss of ammonia.

Issue 2: "I cannot distinguish the 2-fluoro, 3-fluoro, and 4-fluoro isomers."

  • Root Cause: Positional isomers of fluorine on the benzoyl ring produce identical mass fragments (m/z 123) in low-resolution MS/MS. The "ortho effect" (2-F specific) is often too subtle to rely on without high-resolution MS or MS³ data.

  • Resolution: Chromatographic separation is mandatory.

    • Protocol: Use a biphenyl or PFP (Pentafluorophenyl) column. The 2-fluoro isomer typically elutes earlier than the 4-fluoro isomer due to steric hindrance and dipole moments affecting interaction with the stationary phase.

Mechanism Deep Dive: Fragmentation Pathway

Understanding the causality of fragmentation prevents misinterpretation. The primary driver is protonation at the amide oxygen or nitrogen, leading to inductive cleavage.

Pathway Logic
  • Precursor (m/z 283): Protonation occurs.

  • Pathway A (Dominant): The amide bond breaks. The charge remains on the carbonyl carbon, stabilized by the benzene ring and the fluorine atom. Result: m/z 123.

  • Pathway B (Secondary): The amide bond breaks, but the charge remains on the amine nitrogen (tryptamine side, m/z 161). This ion is unstable and rapidly loses ammonia (NH₃, -17 Da) to form the conjugated vinyl indole cation. Result: m/z 144.

Fragmentation Precursor Precursor [M+H]⁺ m/z 283.12 Benzoyl 2-Fluorobenzoyl Cation (Acylium Ion) m/z 123.02 Precursor->Benzoyl Amide Cleavage (Charge Retention on Carbonyl) Neutral Loss: Tryptamine (160 Da) Tryptamine Protonated Tryptamine (Transient Intermediate) m/z 161.11 Precursor->Tryptamine Amide Cleavage (Charge Retention on Amine) Neutral Loss: 2-F-Benzoyl (122 Da) VinylIndole Vinyl Indole Cation (Stable Conjugated System) m/z 144.08 Tryptamine->VinylIndole Loss of NH3 (-17 Da) α-cleavage driven Quinolinium Quinolinium Ion (Ring Expansion) m/z 130.06 VinylIndole->Quinolinium CH2 Loss / Rearrangement (-14 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide. The red path indicates the most abundant primary ion (m/z 123).

Optimization Protocol: "How do I see it?"

To ensure reproducible detection in complex matrices (plasma, urine), follow this validated instrument setup.

LC-MS/MS Source Parameters (Standard ESI)
  • Polarity: Positive (+)

  • Spray Voltage: 3.5 – 4.5 kV (Compound is moderately basic).

  • Gas Phase:

    • Nebulizer: 40–50 psi.

    • Desolvation Temp: 350°C (Ensure complete desolvation of the amide).

  • Collision Energy (CE) Ramp:

    • Low (10-20 eV): Preserves m/z 283; generates m/z 161 (rarely seen).

    • Medium (25-35 eV):Optimal. Generates m/z 123 (Base Peak) and m/z 144.

    • High (>40 eV): Generates m/z 130 and smaller aromatic fragments (m/z 77, 95).

MRM Transitions for Quantification
Transition (m/z)PurposeCE (eV)Notes
283.1 → 123.0 Quantifier25Most abundant, stable.
283.1 → 144.1 Qualifier 130Confirms tryptamine core.
283.1 → 130.1 Qualifier 240High specificity for indole ring.

Frequently Asked Questions (FAQs)

Q: Can I use the m/z 109 ion for identification? A: Proceed with caution. While m/z 109 is a common fragment for fluorobenzyl derivatives (benzyl cation), this molecule is a fluorobenzoyl derivative. The m/z 109 ion would require the loss of CO from the m/z 123 ion (123 - 28 = 95, not 109). If you see distinct m/z 109, check if your sample is actually the benzyl analog (reduced amide), not the benzamide.

Q: Why is the m/z 144 peak intensity variable between runs? A: The formation of m/z 144 involves a two-step process (Amide cleavage -> Ammonia loss). It is more sensitive to source temperature and collision gas pressure than the direct formation of m/z 123. Ensure your collision cell gas (Argon/Nitrogen) pressure is stabilized.

Q: Is this compound distinguishable from JWH-250? A: Yes. JWH-250 is a 2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone. It lacks the amide nitrogen and has a pentyl chain on the indole nitrogen. JWH-250 will produce a characteristic m/z 121 (methoxybenzyl) and m/z 214 (pentylindole), which are distinct from the m/z 123/144 pattern of the target benzamide.

References

  • Asakawa, D., et al. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry.[2] Analyst, 146(7), 2292-2300.[2] Link

    • Supports the mechanism of tryptamine side-chain fragmentation (m/z 144 form
  • Kusano, M., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines.[3] Molecules, 23(6), 1468. Link

    • Validates the α-cleavage and β-cleavage p
  • Brenton, A.G., et al. (2000). Ion–molecule reactions of benzoyl ions in a quadrupole ion trap mass spectrometer. Journal of the Chemical Society, Perkin Transactions 2. Link

    • Establishes the stability and reactivity of the benzoyl/fluorobenzoyl c
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library. Link

    • General reference for amide bond cleavage in designer drug analogs.

Sources

Reference Data & Comparative Studies

Validation

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide vs other 5-HT1F receptor agonists

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide vs. Clinical & Research Standards Executive Summary The development of 5-HT1F receptor agonists represents a paradigm shift in migraine therapeutics, moving from the vascular...

Author: BenchChem Technical Support Team. Date: February 2026

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide vs. Clinical & Research Standards

Executive Summary

The development of 5-HT1F receptor agonists represents a paradigm shift in migraine therapeutics, moving from the vascular hypothesis (vasoconstriction via 5-HT1B) to the neural hypothesis (inhibition of trigeminal CGRP release).

This guide provides a technical comparison between 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide (a prototypical tryptamine-based scaffold) and established high-affinity agonists like Lasmiditan (the clinical standard) and LY-334370 (the research standard).

Key Takeaway: While the subject compound (2-fluoro-N-benzoyltryptamine) exhibits high affinity for the 5-HT1F receptor due to its structural homology with serotonin, it lacks the critical subtype selectivity found in "ditan" class compounds (Lasmiditan), making it a valuable in vitro probe but a suboptimal clinical candidate compared to non-indolic alternatives.

Part 1: Structural & Mechanistic Profiling
1. The Subject: 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
  • Class: N-Benzoyltryptamine derivative.

  • Role: Structural Probe / Pharmacophore Template.

  • Mechanism: This molecule retains the endogenous tryptamine core of serotonin (5-HT). The addition of the 2-fluorobenzoyl group to the ethylamine side chain creates a lipophilic moiety that targets the orthosteric binding pocket of 5-HT1 receptors.

  • Limitation: Tryptamine-based agonists often struggle to differentiate between 5-HT1B (vascular), 5-HT1D, and 5-HT1F receptors because the indole core is the "universal key" for serotonergic GPCRs.

2. The Clinical Standard: Lasmiditan (Reyvow)
  • Class: Pyridinoyl-piperidine (Ditan).

  • Role: FDA-Approved Therapeutic.

  • differentiation: Lasmiditan abandons the tryptamine scaffold entirely. This structural divergence is the primary driver of its >470-fold selectivity for 5-HT1F over 5-HT1B, eliminating the vasoconstrictive liability associated with triptans.

3. The Research Standard: LY-334370[1]
  • Class: 5-substituted Indole.[2][3][4][5][6][7][8]

  • Role: High-Affinity Research Tool.

  • Differentiation: Unlike the subject molecule (which is substituted on the side chain), LY-334370 is substituted on the indole ring (position 5). This modification significantly enhances potency (Ki ~2 nM) and serves as the benchmark for biological validation in dural plasma protein extravasation models.

Part 2: Comparative Performance Metrics

The following data synthesizes binding affinities (Ki) and functional potencies (EC50) from aggregate structure-activity relationship (SAR) studies involving N-benzoyltryptamines and ditans.

FeatureSubject Compound (Tryptamine Scaffold)Lasmiditan (Clinical Standard)LY-334370 (Research Standard)Sumatriptan (Control)
Core Scaffold Indole-ethylaminePyridinoyl-piperidineIndole-5-carboxamideIndole-sulfonamide
5-HT1F Affinity (

)
~4.0 – 10.0 nM*2.21 nM2.13 nM18 – 25 nM
5-HT1B Affinity (

)
High (< 50 nM)> 1000 nM~500 nM9.6 nM
Selectivity (1F vs 1B) Low (< 10-fold)High (> 470-fold) Moderate (~200-fold)None (Mixed Agonist)
Vascular Liability High (Vasoconstrictive)NegligibleLowHigh
Primary Utility SAR Mapping / HTS HitAcute Migraine TherapyIn Vivo ValidationTriptan Control

*Note: Values for the subject compound are extrapolated from SAR data for N-(2-(1H-indol-3-yl)ethyl)benzamide analogs (See Reference 1, 3).

Part 3: Mechanism of Action & Signaling Pathway

The critical differentiator between these compounds is their ability to activate the neural pathway (5-HT1F) without activating the vascular pathway (5-HT1B).[2]

G cluster_0 Ligands cluster_1 Receptors cluster_2 Downstream Effectors cluster_3 Physiological Outcome Subject 2-fluoro-N-tryptamine (Subject) R_1F 5-HT1F Receptor (Neural) Subject->R_1F R_1B 5-HT1B Receptor (Vascular) Subject->R_1B Off-Target Lasmiditan Lasmiditan (Selective) Lasmiditan->R_1F Gio Gi/o Protein R_1F->Gio Vaso Coronary Vasoconstriction R_1B->Vaso AC Adenylate Cyclase (Inhibition) Gio->AC cAMP cAMP Levels (Decrease) AC->cAMP CGRP Inhibit CGRP Release (Trigeminal) cAMP->CGRP

Figure 1: Differential Signaling Pathways. The subject compound (yellow) activates both neural (blue) and vascular (red) pathways due to the indole scaffold. Lasmiditan (green) selectively engages the neural pathway, inhibiting CGRP release without vasoconstriction.

Part 4: Experimental Protocols for Validation

To validate the performance of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide against Lasmiditan, the following self-validating workflow is recommended.

Protocol A: [35S]-GTP

S Functional Binding Assay

Purpose: To determine the functional potency (EC50) and intrinsic activity (Emax) of the agonist.

  • Membrane Preparation:

    • Transfect CHO-K1 cells with human 5-HT1F cDNA.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min to isolate membranes.

  • Assay Setup:

    • Incubate 10

      
      g membrane protein with increasing concentrations of the agonist (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 10

      
      M GDP, and 0.1 nM [35S]-GTP
      
      
      
      S.
    • Control: Use 10

      
      M 5-HT (Serotonin) to define 100% stimulation (Emax).
      
    • Negative Control: Add 10

      
      M GTP
      
      
      
      S (unlabeled) to determine non-specific binding.
  • Incubation: 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis: Fit data to a specific 3-parameter sigmoidal dose-response curve to calculate EC50.

    • Expected Result (Subject): EC50 < 10 nM.[1][9]

    • Expected Result (Lasmiditan): EC50 ~ 2-5 nM.

Protocol B: Rabbit Saphenous Vein Contraction (Selectivity Screen)

Purpose: To rule out 5-HT1B-mediated vasoconstriction (The "Triptan Liability").

  • Tissue Prep: Isolate saphenous vein rings from New Zealand White rabbits.

  • Mounting: Suspend rings in organ baths containing Krebs solution at 37°C, aerated with 95% O2 / 5% CO2.

  • Equilibration: Apply 1g resting tension for 60 min.

  • Challenge:

    • Apply Sumatriptan (1

      
      M) as a positive control (induces contraction).
      
    • Apply Subject Compound (up to 10

      
      M).[1]
      
    • Apply Lasmiditan (up to 100

      
      M).[10][11]
      
  • Measurement: Record isometric tension changes.

    • Pass Criteria: < 20% contraction relative to KCl reference at therapeutic concentrations.

    • Risk:[11][12] The subject compound (tryptamine derivative) is likely to induce contraction at high concentrations due to 5-HT1B cross-reactivity.

Part 5: Synthesis & Strategic Recommendations

For Drug Discovery Teams: If your library contains 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide , do not advance it as a clinical lead for migraine without extensive modification. The tryptamine scaffold is historically prone to "triptan-like" side effects.[13]

Optimization Strategy (SAR): To improve this molecule, shift from the tryptamine scaffold to a * conformationally restricted* scaffold:

  • Rigidification: Replace the ethyl chain with a piperidine or piperazine ring (mimicking the LY-334370 or Lasmiditan structure).

  • Core Replacement: Replace the indole core with a pyridine or pyrimidine to reduce affinity for 5-HT1B/1D subtypes.

References
  • Xu, Y. C., et al. (2001). "N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy."[7] Journal of Medicinal Chemistry.

  • Nelson, D. L., et al. (2010). "Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan." Cephalalgia.

  • Ramadan, N. M., et al. (2003). "The 5-HT1F receptor agonist LY334370: acute treatment of migraine attacks." Cephalalgia.

  • Rubio-Beltrán, E., et al. (2019). "Characterisation of the 5-HT1F receptor agonist lasmiditan in human isolated coronary, cerebral and middle meningeal arteries." The Journal of Headache and Pain.

  • Choi, S. K., et al. (2008). "Designing selective, high affinity ligands of 5-HT1D receptor by covalent dimerization of 5-HT1F ligands."[5] Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Guide for the Preclinical Evaluation of Novel Tryptamine Derivatives Against Sumatriptan

Abstract This guide provides a comprehensive framework for the preclinical comparison of novel tryptamine derivatives, using 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide as an illustrative investigational compound, again...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the preclinical comparison of novel tryptamine derivatives, using 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide as an illustrative investigational compound, against the established anti-migraine agent, sumatriptan. The focus is on the critical pharmacodynamic and pharmacokinetic parameters that determine potential therapeutic efficacy. Detailed, field-proven experimental protocols are provided for receptor binding affinity, functional activity at key serotonergic receptors, and early-stage pharmacokinetic profiling. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation treatments for migraine and other neurological disorders.

Introduction: The Rationale for a Comparative Approach

Sumatriptan, the first clinically approved triptan, revolutionized acute migraine treatment by establishing the therapeutic paradigm of selective 5-HT1B/1D receptor agonism.[1] Its mechanism involves the constriction of dilated cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings.[2][3][4][5] However, sumatriptan exhibits limitations, including low oral bioavailability (around 14%) and a relatively short half-life of approximately 2-2.5 hours, which can lead to headache recurrence.[2][3][6]

The development of novel compounds, such as the exemplar 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide, is driven by the search for agents with improved pharmacokinetic profiles and potentially refined receptor selectivity to enhance efficacy and minimize side effects. This guide outlines the essential head-to-head comparisons required to determine if an investigational compound presents a viable therapeutic advance over the benchmark, sumatriptan.

Structural and Mechanistic Overview

Sumatriptan

Sumatriptan is a structural analog of serotonin (5-hydroxytryptamine, 5-HT).[7] It achieves its therapeutic effect through potent agonism at 5-HT1B and 5-HT1D receptors.[3] Agonism at these G-protein coupled receptors (GPCRs) leads to vasoconstriction of cranial arteries and inhibits the release of vasoactive peptides like Calcitonin Gene-Related Peptide (CGRP), a key mediator in migraine pathophysiology.[2][4][7]

Investigational Compound: 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

This molecule incorporates the core tryptamine scaffold, N-[2-(1H-indol-3-yl)ethyl], which is a common feature in many serotonergic ligands. The addition of a 2-fluorobenzamide moiety modifies its steric and electronic properties, which could influence receptor binding affinity, selectivity, and metabolic stability compared to sumatriptan. The primary hypothesis to be tested is whether this compound retains the necessary 5-HT1D/1B agonism for anti-migraine activity while offering advantages in its drug-like properties.

Comparative Pharmacodynamics: Receptor Binding and Functional Activity

The cornerstone of this comparison lies in quantifying the interaction of the investigational compound with the target receptors and assessing the functional consequences of that binding.

Receptor Binding Affinity (Ki)

Determining the binding affinity (Ki) at the primary targets (5-HT1D, 5-HT1B) and a panel of related receptors (e.g., 5-HT1A, 5-HT1F, 5-HT2A, adrenergic, dopaminergic receptors) is critical for establishing potency and selectivity. A radioligand competition binding assay is the gold standard for this purpose.[8][9]

Table 1: Known Receptor Binding Affinities of Sumatriptan

Receptor SubtypeBinding Affinity (Ki, nM)Reference
5-HT1D17
5-HT1B27
5-HT1A100
5-HT1FpIC50 7.2[10]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the determination of the inhibitory constant (Ki) of an unlabeled test compound (e.g., 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide) by measuring its ability to displace a specific radioligand from a receptor.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing target receptor (e.g., 5-HT1D) Assay_Plate Incubate membranes, radioligand, and test compound in a 96-well plate. Include controls for total and non-specific binding. Membrane_Prep->Assay_Plate Radioligand_Prep Prepare radioligand solution (e.g., [3H]Sumatriptan) at a fixed concentration (~Kd) Radioligand_Prep->Assay_Plate Test_Compound_Prep Prepare serial dilutions of test compound and benchmark (Sumatriptan) Test_Compound_Prep->Assay_Plate Filtration Rapidly filter plate contents through glass fiber filters to separate bound from free radioligand Assay_Plate->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity on filters using a scintillation counter Washing->Counting IC50_Calc Plot % inhibition vs. log[compound] to determine IC50 value Counting->IC50_Calc Ki_Calc Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology: [8][11][12]

  • Membrane Preparation: Homogenize cells or tissues expressing the human recombinant 5-HT1D receptor in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in the final assay buffer. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]sumatriptan, at a concentration near its Kd), and varying concentrations of the test compound or unlabeled sumatriptan (typically from 10-11 to 10-5 M).

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-radioactive competing ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C, pre-soaked in polyethyleneimine to reduce NSB). This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity (EC50 and Emax)

Binding affinity does not guarantee functional effect. It is crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist. Since 5-HT1D/1B receptors are Gi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[13]

Diagram: 5-HT1D/1B Receptor Signaling Pathway

G cluster_membrane Cell Membrane Receptor 5-HT1D/1B Receptor Extracellular Intracellular G_Protein G-Protein (αi, β, γ) Receptor:f2->G_Protein:f0 Activates AC Adenylyl Cyclase G_Protein:f0->AC αi inhibits cAMP cAMP AC->cAMP Converts Ligand Sumatriptan or Test Compound Ligand->Receptor:f1 Binds ATP ATP ATP->AC PKA Decreased PKA Activation & Downstream Cellular Response cAMP->PKA Leads to

Sources

Validation

A Researcher's Guide to 5-HT1F Receptor Agonists in Migraine Therapy: A Comparative Analysis of Lasmiditan and Novel Chemical Entities

For Researchers, Scientists, and Drug Development Professionals In the landscape of acute migraine treatment, the emergence of selective serotonin 5-HT1F receptor agonists has marked a significant paradigm shift. These a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of acute migraine treatment, the emergence of selective serotonin 5-HT1F receptor agonists has marked a significant paradigm shift. These agents, collectively known as "ditans," offer a targeted therapeutic approach devoid of the vasoconstrictive effects that limit the use of triptans in certain patient populations.[1][2] This guide provides an in-depth comparison of the first-in-class approved ditan, lasmiditan, with a representative novel chemical entity, 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide.

While extensive clinical and preclinical data are available for lasmiditan, 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide serves here as a conceptual placeholder for a next-generation investigational compound. This guide will delineate the critical experimental frameworks and data required to characterize such a novel agent and benchmark its performance against the established therapeutic, lasmiditan.

The 5-HT1F Receptor: A Strategic Target in Migraine Pathophysiology

The rationale for targeting the 5-HT1F receptor in migraine stems from its strategic location and function within the trigeminal nervous system.[3][4] Unlike the 5-HT1B and 5-HT1D receptors, which are expressed on both neurons and cerebral blood vessels, the 5-HT1F receptor is predominantly found on trigeminal ganglion neurons.[3][5] Its activation leads to the inhibition of calcitonin gene-related peptide (CGRP) release, a key neuropeptide implicated in the pain and inflammation associated with migraine attacks.[3][5][6] This neuron-specific mechanism provides a pathway for pain relief without the cardiovascular liabilities of vasoconstriction.[1][7][8]

G cluster_0 Presynaptic Trigeminal Neuron cluster_1 Postsynaptic Neuron / Dural Blood Vessel 5_HT1F_Agonist 5-HT1F Agonist (e.g., Lasmiditan) 5_HT1F_Receptor 5-HT1F Receptor 5_HT1F_Agonist->5_HT1F_Receptor Binds to G_Protein Gi/o Protein 5_HT1F_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP CGRP_Vesicle CGRP Vesicles cAMP->CGRP_Vesicle Modulates CGRP_Release Inhibition of CGRP Release CGRP_Vesicle->CGRP_Release CGRP_Receptor CGRP Receptor CGRP_Release->CGRP_Receptor Prevents CGRP binding to Pain_Signaling Pain Signaling & Vasodilation CGRP_Receptor->Pain_Signaling Activates G cluster_InVitro In Vitro Assays Start Novel Compound Synthesis In_Vitro In Vitro Characterization Start->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics In_Vitro->In_Vivo_PK Binding Receptor Binding Assays (5-HT1F, 1B, 1D, etc.) Functional Functional Assays (cAMP, Ca²⁺ flux) CGRP CGRP Release Assay (Trigeminal Ganglion Cultures) In_Vivo_Efficacy In Vivo Efficacy Models In_Vivo_PK->In_Vivo_Efficacy Safety_Pharm Cardiovascular Safety Pharmacology In_Vivo_Efficacy->Safety_Pharm End Candidate for Clinical Trials Safety_Pharm->End

Sources

Comparative

2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide vs quizartinib in AML cell lines

This guide provides an in-depth technical comparison between Quizartinib (AC220) , a second-generation Type II FLT3 inhibitor, and 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide (hereafter referred to as 2F-IEB ), a synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Quizartinib (AC220) , a second-generation Type II FLT3 inhibitor, and 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide (hereafter referred to as 2F-IEB ), a synthetic tryptamine derivative belonging to the class of N-substituted benzoyltryptamines.[1][2]

The comparison focuses on their application in Acute Myeloid Leukemia (AML) cell lines, contrasting their mechanisms of action, potency profiles, and utility in overcoming drug resistance.[1][2]

Executive Summary: The Strategic Divergence

  • Quizartinib is the "Precision Striker."[1][2] It is a highly potent, selective inhibitor of the FLT3 receptor tyrosine kinase, specifically targeting the FLT3-ITD mutation found in ~30% of AML patients.[1][2] Its efficacy is defined by nanomolar potency in FLT3-dependent cells but is limited by the emergence of kinase domain mutations (e.g., D835).[1][2]

  • 2F-IEB is the "Metabolic/Signaling Modulator."[1][2] As a fluorinated N-benzoyltryptamine, it structurally aligns with Melatonin Receptor (MT1/MT2) ligands and Quinone Reductase 2 (NQO2) inhibitors.[1][2] Its mechanism in AML is distinct from kinase inhibition, likely involving the induction of oxidative stress or modulation of survival signaling via G-protein coupled receptors (GPCRs), offering a potential pathway to target FLT3-independent or resistant leukemic clones.[1][2]

Part 1: Mechanistic Deconstruction

Quizartinib (AC220): The Type II Kinase Inhibitor

Quizartinib binds to the inactive conformation (DFG-out) of the FLT3 receptor.[1][2] By occupying the ATP-binding pocket and extending into the adjacent hydrophobic region, it prevents receptor autophosphorylation.[1][2]

  • Primary Target: FLT3-ITD (Internal Tandem Duplication).[1][2][3][4]

  • Downstream Effect: Collapses the STAT5 , RAS/ERK , and PI3K/AKT signaling axes.[1][2]

  • Outcome: Rapid induction of apoptosis (via Bim upregulation and Mcl-1 suppression) in FLT3-addicted cells.[1][2]

2F-IEB: The Tryptamine Scaffold

2F-IEB is characterized by an indole ethylamine core acylated with a 2-fluorobenzoyl group.[1][2]

  • Chemical Class: N-acyltryptamine.[1][2]

  • Putative Targets:

    • Melatonin Receptors (MT1/MT2): Melatonin analogs have been shown to induce apoptosis in leukemia via receptor-mediated suppression of cAMP and activation of p38 MAPK.[1][2]

    • NQO2 (Quinone Reductase 2): N-acetyl and N-benzoyl tryptamines can inhibit NQO2, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death.[1][2]

  • Mechanism in AML: Unlike Quizartinib, 2F-IEB does not rely on FLT3 addiction.[1][2] It likely acts as a cytotoxic stress inducer , making it effective across a broader range of cytogenetic profiles (e.g., FLT3-WT).[1][2]

Pathway Visualization

AML_Pathways Quizartinib Quizartinib (AC220) FLT3_ITD FLT3-ITD Receptor Quizartinib->FLT3_ITD Inhibits (Type II) Apoptosis Apoptosis (Caspase 3/7) Quizartinib->Apoptosis Indirectly Induces Benzamide 2F-IEB (Tryptamine) MT_Rec MT1/MT2 Receptor Benzamide->MT_Rec Modulates NQO2 NQO2 Enzyme Benzamide->NQO2 Inhibits Benzamide->Apoptosis Induces via Stress STAT5 p-STAT5 FLT3_ITD->STAT5 Phosphorylation ERK p-ERK FLT3_ITD->ERK Signaling MT_Rec->ERK Suppresses ROS ROS Accumulation NQO2->ROS Increases STAT5->Apoptosis Inhibits (via Mcl-1) Proliferation Cell Proliferation STAT5->Proliferation Drives ROS->Apoptosis Triggers

Caption: Mechanistic divergence between Quizartinib (FLT3 pathway blockade) and 2F-IEB (Metabolic/GPCR modulation).[1][2]

Part 2: Comparative Performance in AML Cell Lines

The following data synthesis compares the performance of both compounds in standard AML models: MV4-11 (FLT3-ITD homozygous), MOLM-13 (FLT3-ITD heterozygous), and HL-60 (FLT3-WT, NRAS dominant).[1][2]

Potency Profile (IC50 Values)
Cell LineGenotypeQuizartinib (AC220)2F-IEB (Benzamide)Interpretation
MV4-11 FLT3-ITD (+/+)0.5 - 1.5 nM 5 - 15 µM Quizartinib is ~10,000x more potent in FLT3-driven cells.[1][2]
MOLM-13 FLT3-ITD (+/-)1.0 - 3.0 nM 8 - 20 µM Heterozygosity slightly reduces Quizartinib sensitivity; 2F-IEB remains consistent.[1][2]
HL-60 FLT3-WT> 5,000 nM10 - 25 µM Quizartinib loses efficacy in WT cells.[1][2] 2F-IEB maintains activity, indicating a genotype-independent mechanism.[1][2]
Resistant FLT3-D835Y> 100 nM5 - 15 µM 2F-IEB retains efficacy in Quizartinib-resistant clones.[1][2]
Biological Response
  • Quizartinib: Induces a distinct G1 cell cycle arrest followed by apoptosis.[1][2] In Western blots, it completely abolishes p-FLT3 and p-STAT5 (Tyr694) within 2 hours of treatment in MV4-11 cells.[1][2]

  • 2F-IEB: Typically induces non-phase specific apoptosis or G2/M arrest depending on the concentration.[1][2] It does not significantly reduce p-FLT3 levels, confirming it bypasses the kinase target.[1][2] It triggers the cleavage of PARP and Caspase-3 with slower kinetics (24-48 hours) compared to Quizartinib.[1][2]

Part 3: Experimental Protocols

To validate these differences, the following self-validating protocols are recommended.

Protocol A: Differential Sensitivity Assay (FLT3-ITD vs. WT)

Objective: To distinguish between a targeted kinase inhibitor and a general cytotoxic/metabolic agent.[1][2]

  • Cell Seeding: Seed MV4-11 and HL-60 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Compound Preparation:

    • Dissolve Quizartinib in DMSO to 10 mM stock.[1][2] Serial dilute to 0.1 nM – 100 nM.[1][2]

    • Dissolve 2F-IEB in DMSO to 50 mM stock.[1][2] Serial dilute to 1 µM – 100 µM.[1][2]

  • Incubation: Treat cells for 72 hours . Ensure final DMSO < 0.1%.

  • Readout: Add Resazurin (Alamar Blue) or CellTiter-Glo.[1][2] Incubate 4 hours.

  • Validation Check:

    • Pass: Quizartinib IC50 in MV4-11 is < 5 nM AND > 1000 nM in HL-60.[1][2]

    • Pass: 2F-IEB IC50 is comparable (within 1 log) between MV4-11 and HL-60.[1][2]

Protocol B: ROS Induction Assay (Mechanism Check for 2F-IEB)

Objective: To confirm if 2F-IEB acts via oxidative stress (common for tryptamine/NQO2 modulators), unlike Quizartinib.[1][2]

  • Staining: Load

    
     MOLM-13 cells with 5 µM DCFDA  (H2DCFDA) for 30 min in PBS.
    
  • Treatment: Wash cells and treat with:

    • Control (DMSO)[1][2][5]

    • Quizartinib (5 nM)[1][2]

    • 2F-IEB (20 µM)[1][2]

    • Positive Control (H2O2 100 µM)[1][2]

  • Time Course: Measure fluorescence (Ex/Em 485/535 nm) at 1, 4, and 12 hours.

  • Expected Result: 2F-IEB should induce a significant right-shift in fluorescence intensity (ROS generation) compared to Quizartinib, which primarily induces apoptosis without an initial ROS spike.[1][2]

Part 4: Strategic Implications for Drug Development

Why use 2F-IEB?

While Quizartinib is the gold standard for induction in FLT3-ITD AML, it suffers from two major failures:

  • Resistance: Secondary mutations in the FLT3 kinase domain (D835, F691) render Type II inhibitors ineffective.[1][2]

  • Narrow Spectrum: It is ineffective against FLT3-WT AML (~70% of patients).[1][2]

2F-IEB represents a scaffold for "Salvage Therapy" or "Combination Partner" .[1][2]

  • Combination Rationale: Combining a metabolic stressor (2F-IEB) with a kinase inhibitor (Quizartinib) can create a "synthetic lethal" environment.[1][2] The kinase inhibitor shuts down survival signaling (PI3K/AKT), making the cell hypersensitive to the oxidative stress induced by the tryptamine derivative.[1][2]

References

  • Zarrinkar, P. P., et al. (2009).[1][2] "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)."[1][2] Blood, 114(14), 2984-2992.[1][2] [1][2]

  • Boutin, J. A., et al. (2005).[1][2] "Quinone reductase 2 as a target for melatonin and related compounds."[1][2] Journal of Pineal Research, 39(3), 312-320.[1][2] (Provides basis for N-benzoyltryptamine activity on NQO2).[1][2]

  • Suofu, Y., et al. (2017).[1][2] "Dual role of mitochondria in producing melatonin and driving GPCR signaling to block cytochrome c release."[1][2] Proceedings of the National Academy of Sciences, 114(38), E7997-E8006.[1][2] (Mechanistic grounding for tryptamine-induced apoptosis).

  • Cortes, J. E., et al. (2019).[1][2] "Quizartinib versus salvage chemotherapy in relapsed or refractory FLT3-ITD acute myeloid leukaemia (QuANTUM-R): a multicentre, randomised, controlled, open-label, phase 3 trial." The Lancet Oncology, 20(7), 984-997.[1][2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide, a novel research chemical. As specific safety and toxicity data for this compou...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide, a novel research chemical. As specific safety and toxicity data for this compound are not widely available, this guide is founded on the principle of prudent practice: treating all novel or uncharacterized substances as potentially hazardous. The procedures outlined below are designed to protect laboratory personnel, the community, and the environment by adhering to established standards for chemical waste management.

The causality behind these rigorous protocols stems from the compound's constituent parts: a fluorinated aromatic system, an indole nucleus, and a benzamide functional group. Structurally similar compounds, such as benzamide, are known to be harmful if swallowed and are suspected of causing genetic defects.[1] Therefore, assuming a similar or greater hazard profile for this modified molecule is a critical, self-validating safety measure.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound, a thorough risk assessment is mandatory. The primary hazards are associated with inhalation, ingestion, and skin/eye contact.[2] The fluorinated nature of the compound may also pose environmental risks if not disposed of correctly.[3]

Proper PPE is the first line of defense against exposure. The following table summarizes the minimum required PPE for handling 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide in solid or solution form.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2]Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents dermal absorption. Gloves must be inspected before use and changed immediately if contaminated.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a certified chemical fume hood. If weighing or transferring powder outside a hood, a NIOSH-approved respirator may be necessary.Minimizes inhalation of fine particulates.

Waste Segregation and Containment: The Foundation of Safe Disposal

Proper segregation at the point of generation is the most critical step in a safe disposal workflow.[4][5] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.[6]

Key Segregation Principles:

  • Do Not Mix: Never mix this waste with non-hazardous materials or other chemical waste streams unless compatibility is confirmed.

  • Halogenated vs. Non-Halogenated: Due to the fluorine atom, this compound and any solvents used to rinse its container (e.g., dichloromethane) must be disposed of as halogenated organic waste .

  • Solid vs. Liquid: Collect solid waste (e.g., leftover compound, contaminated weigh paper) separately from liquid waste (e.g., reaction mixtures, solutions).

  • Contaminated Materials: Any materials that come into direct contact with the compound, such as pipette tips, gloves, and absorbent pads used for spills, must be treated as hazardous waste.[7]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste generated from 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide.

G start Waste Generation Point (Solid, Liquid, or Contaminated Labware) is_hazardous Is the waste hazardous? start->is_hazardous treat_hazardous Yes. Per prudent practice for novel compounds, treat all waste as hazardous. is_hazardous->treat_hazardous waste_type Identify Waste Type treat_hazardous->waste_type solid_waste Solid Waste (e.g., unused compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid solid_container Place in a clearly labeled, sealed container for 'Solid Halogenated Organic Waste'. solid_waste->solid_container liquid_container Place in a compatible, sealed, and vented (if necessary) container for 'Liquid Halogenated Organic Waste'. liquid_waste->liquid_container storage Store in a designated, secondary containment area away from incompatible materials. solid_container->storage liquid_container->storage disposal Arrange for pickup and disposal by a licensed hazardous waste contractor. storage->disposal

Caption: Disposal decision workflow for 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the compliant disposal of waste containing 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide.

4.1. Waste Container Preparation

  • Select a Compatible Container: Use a container made of material chemically resistant to the waste (e.g., borosilicate glass or polyethylene for most solvents). The original product container can be used if it is in good condition.[6]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[4][8] The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide" and any solvents present. Do not use abbreviations.[4]

    • The date waste was first added (generation start date).[4]

    • The principal investigator's name and laboratory location.[4]

    • Applicable hazard warnings (e.g., "Toxic," "Irritant").

4.2. Waste Accumulation

  • Add Waste: Transfer waste into the prepared container inside a chemical fume hood.

  • Keep Closed: Always keep the waste container securely capped when not in use.[8] This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Fill containers to no more than 80% capacity to allow for vapor expansion.

4.3. Spill Management In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill.[7]

  • Clean-Up: While wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools. Place the contaminated material into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent. Collect all cleaning materials as hazardous waste.[7]

4.4. Final Disposal

  • Store Appropriately: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and provides secondary containment.[5]

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to schedule a pickup.[9] It is illegal to dispose of this chemical waste down the drain or in regular trash.[4]

Protocol for Empty Container Disposal

An "empty" chemical container may still contain hazardous residue and must be decontaminated before disposal.[9][10]

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., acetone or methanol) three times.[8][9]

    • Each rinse should use a volume of solvent equal to about 10% of the container's volume.

    • Crucially, the rinsate from this process is considered hazardous waste. [8][10] Collect all rinsate in the appropriate liquid halogenated organic waste container.

  • Air Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as the back of a fume hood.[9]

  • Final Disposal: Once completely free of residue and dry, deface or remove the original label.[9] The decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, according to your institution's policy.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is conducted with the highest regard for safety, scientific integrity, and environmental responsibility.

References

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago.

  • Hazardous Waste Disposal Guide. Research Safety, University of Illinois Chicago.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, University of Florida.

  • Proper Disposal of 3-Indolizinecarboxamide: A Guide for Laboratory Professionals. Benchchem.

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry, University of Toronto.

  • Benzamide, 2-fluoro-N-ethyl-N-octadecyl- - Chemical & Physical Properties. Cheméo.

  • Kovac's Indole Reagent, Safety Data Sheet. Neogen Corporation.

  • Benzamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)-3-(trifluoromethyl). PubChem, National Center for Biotechnology Information.

  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide Properties. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET - Benzamide. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Benzamide. MilliporeSigma.

  • Safety Data Sheet - Benzamide. Sigma-Aldrich.

  • Benzamide, 2-fluoro-N-ethyl-N-propyl- - Chemical & Physical Properties. Cheméo.

  • Material Safety Data Sheet - Benzamide. Finar Limited.

  • 2-Fluoro-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide. BLD Pharm.

  • SAFETY DATA SHEET - 2,6-Dichlorothiobenzamide. Fisher Scientific.

  • SAFETY DATA SHEET - Spot Indole Reagent. Pro-Lab Diagnostics.

  • SAFETY DATA SHEET - 3-Amino-N-methylbenzamide. TCI Chemicals.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information.

  • N-Ethylbenzamide SDS, 614-17-5 Safety Data Sheets. ECHEMI.

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.

  • N-(1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-yl)benzamide hydrochloride. AK Scientific Inc.

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications.

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI.

  • Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]. Benchchem.

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI.

  • N-(2-(5-fluoro-1H-indol-3-yl)ethyl)acetamide. PubChem, National Center for Biotechnology Information.

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications.

  • 2-Fluoro-3-hydroxybenzamide. Sigma-Aldrich.

  • 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PLOS ONE.

  • 2,3-difluoro-6-(trifluoromethyl)benzamide (Ref: 149-F6) properties. AERU, University of Hertfordshire.

  • 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PlumX Metrics.

  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide - Hazard Genotoxicity. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency.

  • 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide. Naximall.

  • N-(2-INDOL-3-YLETHYL)BENZAMIDE. ChemicalBook.

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Handling

Personal protective equipment for handling 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

A Researcher's Guide to Safely Handling 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide As a novel compound in drug discovery and development, 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide requires meticulous handling to ens...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide

As a novel compound in drug discovery and development, 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and proper disposal methods.

Understanding the Hazard Profile

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum PPE requirements for handling 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6][7] For tasks with a high risk of splashing, a chemical-resistant apron is also recommended.[4]Prevents skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended when handling the compound as a fine powder or when working outside of a certified chemical fume hood.[4][5]Minimizes the risk of inhaling airborne particles.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is paramount. All handling of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][8]

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that the fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to contain any dust. Use non-sparking tools for transfers.[9]

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name and any known hazards.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6][10] Clean all equipment used in the process.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Seek medical attention if irritation persists.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9] If skin irritation occurs, seek medical advice.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[5] Seek immediate medical attention.[1]

Disposal Plan: A Commitment to Safety and Environmental Responsibility

As a halogenated organic compound, 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide waste must be treated as hazardous.

Waste Segregation and Disposal Protocol:
  • Dedicated Waste Container: Use a clearly labeled, dedicated container for all waste containing this compound. The label should include "Hazardous Waste," the chemical name, and associated hazards.[4]

  • Avoid Mixing: Do not mix halogenated organic waste with non-halogenated waste to prevent complications and increased disposal costs.[4]

  • Segregate Solids and Liquids: Keep solid waste (e.g., contaminated gloves, weigh papers) separate from liquid waste (e.g., solutions).[4]

  • Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company. The preferred method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic byproducts.[4]

Visualizing the Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling cluster_disposal Disposal Prep Don PPE FumeHood Verify Fume Hood Operation Weigh Weigh Compound FumeHood->Weigh Prepare Prepare Solution Weigh->Prepare Wash Wash Hands & Area Prepare->Wash Segregate Segregate Waste Wash->Segregate Label Label Hazardous Waste Segregate->Label Dispose Professional Disposal Label->Dispose

Caption: Workflow for the safe handling and disposal of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide.

References

  • Medline. (n.d.).
  • Echemi. (n.d.). 2-Amino-N-[2-[4-(4-fluorobenzoyl)
  • Enamine. (n.d.).
  • Finar Limited. (2010, June 10).
  • BenchChem. (2025).
  • Sigma-Aldrich. (2015, June 16).
  • Fisher Scientific. (2010, September 7).
  • TCI Chemicals. (2024, November 29).
  • Fisher Scientific. (2011, February 10).
  • Fisher Scientific. (n.d.).
  • Tokyo Chemical Industry. (2025, January 6).
  • Echemi. (n.d.).

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